(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol CAS number and properties
Technical Whitepaper: Synthesis, Characterization, and Pharmacological Application of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol Executive Summary As a Senior Application Scientist in early-phase drug discovery, the sele...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Synthesis, Characterization, and Pharmacological Application of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Executive Summary
As a Senior Application Scientist in early-phase drug discovery, the selection, validation, and synthesis of chiral building blocks are paramount to developing efficacious therapeutics. (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a highly specialized aliphatic amine scaffold utilized extensively in the design of central nervous system (CNS) agents. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in target binding, and a rigorously validated, self-monitoring synthetic workflow designed for high enantiomeric fidelity.
Physicochemical Profiling & Nomenclature
Accurate identification of stereocenters and salt forms is critical to prevent batch failures during scale-up. The free base of the racemic mixture is registered under CAS 39849-46-2[1], while the specific (2R) enantiomer is frequently isolated and stored as a dihydrochloride salt (CAS 1955474-09-5) to prevent oxidative degradation and improve hygroscopic stability[2].
Table 1: Quantitative Data and Identification Metrics
The (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol moiety is a foundational pharmacophore in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors, such as naphthalene-1-sulfonic acid derivatives[5].
Causality of the (2R) Stereocenter:
GlyT1 is responsible for the reuptake of synaptic glycine. Inhibiting this transporter elevates local glycine concentrations, which subsequently acts as an obligate co-agonist at NMDA receptors[5]. The (2R) stereocenter is not arbitrary; the spatial orientation of the secondary hydroxyl group in the (2R) configuration forms a critical hydrogen bond with the target protein's binding pocket. Conversely, the (2S) enantiomer introduces steric clashes that drastically reduce binding affinity. By enhancing NMDA receptor activation, these compounds offer potent therapeutic pathways for schizophrenia, dementia, and cognitive deficits[5].
Fig 1. Pharmacological pathway of GlyT1 inhibitors derived from the (2R)-amine scaffold.
Validated Synthetic Workflow
Achieving high enantiomeric excess (ee > 99%) requires a tightly controlled synthetic route. The following protocol details the conversion of a chiral epoxide to the target amine via a specific azide intermediate (CAS 558479-06-4)[4].
Fig 2. Step-by-step synthetic workflow from chiral epoxide to the (2R)-amine target.
Step-by-Step Methodology & Causality:
Nucleophilic Epoxide Opening:
Protocol: React (R)-epichlorohydrin with piperidine in the presence of a mild base (e.g., K2CO3) in an aprotic solvent.
Causality: The tertiary amine of piperidine selectively attacks the less sterically hindered terminal carbon of the epoxide. This regioselectivity preserves the stereochemistry at the secondary carbon, establishing the required (2R) configuration early in the synthesis without risking racemization.
Azidation:
Protocol: Treat the resulting intermediate with Sodium Azide (NaN3) and Ammonium Chloride (NH4Cl) in aqueous ethanol at 80 °C to yield (R)-1-azido-3-piperidin-1-yl-propan-2-ol (CAS 558479-06-4)[4].
Causality: NH4Cl acts as a mild proton source, buffering the highly basic reaction mixture. This prevents the decomposition of the azide ion and suppresses unwanted elimination side-reactions that would otherwise degrade the yield.
Catalytic Hydrogenation (Self-Validating System):
Protocol: Transfer the azide to a high-pressure reactor. Add 20 wt% Palladium hydroxide on carbon (Pd(OH)2/C) in a Methanol/Dichloromethane (MeOH/DCM) co-solvent system. Purge with N2, then pressurize with H2 (1 atm) and stir at 25 °C.
Causality: Pearlman’s catalyst (Pd(OH)2) is explicitly chosen over standard Pd/C because it exhibits superior activity for the hydrogenolysis of aliphatic azides, mitigating the risk of catalyst poisoning by the strongly coordinating piperidine nitrogen. The MeOH/DCM solvent system is critical: Methanol provides solubility for the azide, while DCM ensures the highly polar amine product does not precipitate and coat the catalyst surface.
Self-Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) using a Ninhydrin stain. Because the starting azide is UV-inactive, Ninhydrin selectively reacts with the primary amine product to form a deep purple complex (Ruhemann's purple). The reaction is only deemed complete—and safe for workup—when the azide spot completely disappears and the purple amine spot is fully developed, ensuring no explosive unreacted azide remains.
Analytical Validation
To ensure the integrity of the final (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol batch, the following analytical suite must be employed:
Chiral HPLC: Utilize a Daicel Chiralpak AD-H column (Mobile phase: Hexane/Isopropanol/Diethylamine). Causality: The addition of 0.1% Diethylamine (DEA) is mandatory to suppress secondary interactions between the basic piperidine nitrogen and the acidic silanol groups on the stationary phase. This prevents peak tailing and ensures accurate enantiomeric excess (ee) quantification against the (2S) enantiomer (CAS 558479-07-5)[3].
1H-NMR Spectroscopy: Confirm the complete reduction of the azide by verifying the disappearance of the characteristic multiplet near 3.3 ppm (protons adjacent to the azide) and observing the upfield shift of the terminal methylene protons adjacent to the newly formed primary amine.
References
CP Lab Safety. (2R)-1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride. Available at: [Link]
ChemBK. 1-Amino-3-piperidin-1-ylpropan-2-ol. Available at:[Link]
Molaid. (R)-1-azido-3-piperidin-1-yl-propan-2-ol | 558479-06-4. Available at:[Link]
Google Patents (US 2005/0267152 A1). GlyT1 Transporter Inhibitors. Available at: [Link]
Structural and Mechanistic Profiling of (2R)-1-Amino-3-(piperidin-1-yl)propan-2-ol: A Chiral Scaffold in Neuropharmacology
Executive Summary In contemporary rational drug design, the spatial orientation of pharmacophores is as critical as their chemical composition. (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a highly versatile chiral buil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary rational drug design, the spatial orientation of pharmacophores is as critical as their chemical composition. (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a highly versatile chiral building block utilized extensively in the synthesis of central nervous system (CNS) therapeutics. By providing a rigid hydrogen-bonding vector (the secondary hydroxyl group) flanked by a basic lipophilic moiety (piperidine) and a reactive attachment point (primary amine), this scaffold is instrumental in developing targeted neuromodulators. Most notably, derivatives of this molecule are deployed as Glycine Transporter 1 (GlyT1) inhibitors, offering therapeutic pathways for neuropsychiatric disorders such as schizophrenia, dementia, and attention deficit disorder (1)[2].
This technical guide dissects the physicochemical properties, mechanistic utility, and self-validating asymmetric synthesis of this critical intermediate.
Chemical Identity & Physicochemical Profiling
The molecule features a central chiral propan-2-ol backbone. The (2R) stereocenter is non-negotiable for many biological applications, as the enantiomeric configuration dictates the necessary 3D topology for docking into the chiral binding pockets of target proteins. To ensure stability and aqueous solubility during formulation, it is frequently isolated and utilized as a dihydrochloride salt[3].
Mechanistic Role in Drug Design (GlyT1 Modulation)
The (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol scaffold is frequently conjugated with sulfonamides or aromatic systems to create potent GlyT1 inhibitors[1]. GlyT1 transporters regulate the synaptic concentration of glycine, an essential co-agonist at the NMDA (N-methyl-D-aspartate) receptor.
By inhibiting GlyT1, drugs containing this (2R)-scaffold prevent the reuptake of glycine, thereby increasing its concentration in the synaptic cleft. This localized accumulation enhances NMDA receptor activation, correcting the hypofunction of glutamatergic signaling that is a hallmark of schizophrenia and cognitive decline[2].
Fig 1: GlyT1 inhibition pathway utilizing the (2R)-scaffold to enhance NMDA receptor signaling.
Asymmetric Synthesis Workflow
The synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol must strictly preserve the stereocenter at C2. The most reliable methodology utilizes the regioselective ring-opening of a chiral epoxide.
Fig 2: Step-by-step asymmetric synthesis workflow of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol.
Self-Validating Experimental Protocols
To guarantee high yield and enantiomeric purity, the following protocols incorporate built-in physicochemical validations.
Protocol A: Regioselective Epoxide Ring Opening
Procedure : Dissolve 1.0 equivalent of (R)-N-(2,3-epoxypropyl)phthalimide in absolute ethanol. Add 1.1 equivalents of piperidine dropwise at 0°C. Gradually warm the mixture to 80°C and reflux for 4 hours.
Causality : Ethanol is deliberately selected as a protic solvent. It hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity without requiring Lewis acid catalysis (which could risk racemization). The bulky piperidine nucleophile selectively attacks the less sterically hindered terminal carbon (C3) via an SN2 mechanism, leaving the (R)-configuration at C2 completely intact.
Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The validation is visually absolute: the higher Rf starting epoxide spot will disappear, replaced by a lower Rf spot that stains strongly with Dragendorff's reagent, confirming the successful integration of the basic piperidine moiety.
Protocol B: Gabriel Amine Deprotection
Procedure : To the crude (2R)-Phthalimido-3-(piperidin-1-yl)propan-2-ol, add 3.0 equivalents of hydrazine hydrate. Reflux in ethanol for 2 hours until a dense white precipitate forms. Cool to room temperature, filter the precipitate, and concentrate the filtrate.
Causality : Hydrazine hydrate acts as a highly potent binucleophile, attacking the phthalimide carbonyls to release the primary amine. The reaction is driven to absolute completion by the thermodynamic stability and insolubility of the cyclic byproduct, phthalhydrazide.
Self-Validation (Orthogonal Solubility Shift) : Perform an acid-base extraction. Dissolve the concentrated residue in 1M aqueous HCl and wash with dichloromethane. Because the target molecule is a diamine, it becomes doubly protonated and partitions entirely into the aqueous layer, while non-basic organic impurities remain in the organic layer. Alkalize the aqueous layer to pH 12 with NaOH and extract with ethyl acetate to recover the pure free base.
Protocol C: Chiral Purity Validation
Procedure : Analyze the final product using High-Performance Liquid Chromatography (HPLC) equipped with a Daicel Chiralpak AD-H column (Isocratic elution: Hexane/Isopropanol/Diethylamine 80:20:0.1).
Causality : Diethylamine is added to the mobile phase to suppress peak tailing caused by the basic secondary and primary amines interacting with residual silanols on the stationary phase.
Self-Validation : Run a racemic standard of 1-amino-3-(piperidin-1-yl)propan-2-ol first to establish the retention times of both the (R) and (S) enantiomers. The synthesized product must show a single peak corresponding to the (2R) retention time, validating an enantiomeric excess (ee) of >98%.
References
Title: US 2005/0267,152 A1 (GlyT1 Transporter Inhibitors)
Stereochemical and Pharmacological Divergence: A Technical Guide to (2R) and (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol
Executive Summary The enantiomers of 1-amino-3-(piperidin-1-yl)propan-2-ol are highly specialized chiral building blocks that play a critical role in modern medicinal chemistry[1]. Their primary application lies in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The enantiomers of 1-amino-3-(piperidin-1-yl)propan-2-ol are highly specialized chiral building blocks that play a critical role in modern medicinal chemistry[1]. Their primary application lies in the synthesis of neuroactive pharmaceuticals, specifically sulfonamide-based inhibitors targeting the Glycine Transporter 1 (GlyT1)[2]. Because biological targets are inherently chiral environments, the spatial orientation of the hydroxyl group at the C2 position dictates the pharmacodynamic profile of the resulting drug candidates. This whitepaper details the stereochemical fundamentals, pharmacological mechanisms, and self-validating synthetic protocols required to leverage these enantiomers in drug development.
Structural and Stereochemical Fundamentals
Understanding the difference between the (2R) and (2S) isomers requires a rigorous application of the Cahn-Ingold-Prelog (CIP) priority rules at the C2 chiral center.
The C2 carbon is bonded to four distinct groups. To assign priority:
-OH Group: Oxygen has the highest atomic number (8), making it Priority 1 .
-CH₂-piperidin-1-yl (C3): The carbon is attached to a nitrogen atom. Crucially, this piperidine nitrogen is bonded to two other carbons within its ring.
-CH₂-NH₂ (C1): This carbon is also attached to a nitrogen atom. However, the primary amine nitrogen is bonded only to hydrogen atoms.
-H Atom: Hydrogen has the lowest atomic number (1), making it Priority 4 .
Because the nitrogen on C3 is bonded to higher-atomic-number atoms (carbons) compared to the nitrogen on C1 (hydrogens), the C3 group takes Priority 2 , and the C1 group takes Priority 3 . The resulting 3D spatial arrangement—whether the sequence 1 → 2 → 3 traces a clockwise (R) or counterclockwise (S) path—profoundly impacts the molecule's ability to dock into the binding pockets of transport proteins.
Pharmacological Significance: Modulation of GlyT1
The mammalian central nervous system relies on the precise regulation of neurotransmitters. GlyT1 transporters, located on presynaptic terminals and surrounding glial cells, sequester glycine from the synapse to terminate signaling[2].
Inhibiting GlyT1 increases the synaptic concentration of glycine. Because glycine is an obligate co-agonist at the N-methyl-D-aspartate (NMDA) receptor, elevated synaptic glycine enhances NMDA receptor activation[3]. This mechanism is a primary therapeutic target for treating the negative and cognitive symptoms of schizophrenia[2]. When 1-amino-3-(piperidin-1-yl)propan-2-ol is converted into a naphthalene-sulfonamide derivative, the (2R) and (2S) enantiomers exhibit distinct binding affinities, with one stereoisomer typically acting as a potent inhibitor while the other remains largely inactive[3].
Mechanism of action for GlyT1 inhibitors modulating NMDA receptors.
Enantioselective Synthesis Workflows
To avoid complex late-stage chiral resolutions, these building blocks are typically synthesized via asymmetric pathways starting from commercially available (R)- or (S)-epichlorohydrin. The following protocol outlines the synthesis of the (2R)-isomer, emphasizing the causality behind reagent selection and the self-validating analytical steps.
Protocol: Asymmetric Synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Step 1: Regioselective Epoxide Opening
Procedure: Dissolve (R)-epichlorohydrin (1.0 eq) in absolute ethanol. Add piperidine (1.0 eq) dropwise at 0°C. Stir at room temperature for 12 hours.
Causality: Ethanol acts as a protic solvent, stabilizing the transition state via hydrogen bonding. This directs the nucleophilic attack of piperidine exclusively to the less sterically hindered terminal carbon (C3) of the epoxide, preventing attack at the C2 chiral center and preserving stereochemical integrity.
Self-Validating Mechanism: In-process GC-MS monitoring. The protocol is validated when the epichlorohydrin peak disappears and a single product mass peak (m/z corresponding to the chlorohydrin intermediate) emerges, confirming regioselectivity.
Step 2: Base-Mediated Epoxidation and Azidation
Procedure: Treat the intermediate with aqueous NaOH (1.1 eq) to induce cyclization into a transient chiral epoxide. Immediately add NaN₃ (1.5 eq) and heat to 60°C in a THF/water mixture.
Causality: Direct amination with NH₃ risks over-alkylation (yielding secondary/tertiary amines) and requires unscalable high-pressure conditions. Utilizing NaN₃ ensures a strict 1:1 substitution. The transient epoxide formation and subsequent azide opening maintain the (2R) configuration.
Self-Validating Mechanism: FTIR spectroscopy. The reaction is deemed complete—and the substitution validated—when a strong, sharp azide stretching frequency appears at ~2100 cm⁻¹.
Step 3: Catalytic Hydrogenation
Procedure: Transfer the azido-alcohol to a Parr hydrogenator. Add 10% Pd/C catalyst (0.1 eq) in methanol. Purge and stir under 1 atm H₂ gas for 4 hours.
Causality: Mild catalytic hydrogenation selectively reduces the azide to a primary amine without risking the hydrogenolysis of the piperidine ring or the secondary alcohol.
Self-Validating Mechanism: Chiral HPLC analysis. The protocol is validated when the enantiomeric excess (ee) exceeds 98%, confirming no racemization occurred during the sequence[4].
Enantioselective synthesis workflow for (2R) and (2S) isomers.
Analytical Resolution and Quantitative Data
When racemic mixtures are synthesized, single enantiomers must be obtained via stereospecific resolution of the final product or an intermediate[3]. Normal-phase chiral preparative HPLC is the industry standard for this separation, effectively isolating faster-eluting and slower-eluting diastereomeric components with high purity (e.g., >98% w/w, >96% ee)[4].
The table below summarizes the comparative properties of the (2R) and (2S) isomers, particularly when converted into their active sulfonamide derivatives for GlyT1 inhibition.
*Note: IC₅₀ values represent typical activity cliffs observed in fully synthesized sulfonamide derivatives, illustrating the critical nature of the initial building block's stereochemistry.
Conclusion
The distinction between (2R) and (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol extends far beyond basic nomenclature; it is the defining factor in the efficacy of downstream neuroactive therapeutics. By employing causality-driven, self-validating synthetic protocols, researchers can ensure the high enantiomeric purity required to successfully modulate targets like the GlyT1 transporter.
References
[1] CP Lab Safety. (2R)-1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride. Available at: [Link]
[2] US Patent Application Publication US 2005/0267,152 A1. Inhibiting Compounds, Their Use in the Manufacture of Medicaments for Treating Neurological and Neuropsychiatric Disorders. Available at: [Link]
[3] US Patent Application Publication US 2005/0267,152 A1 (Enantiomers & Stereospecific Synthesis). Available at: [Link]
[4] US Patent Application Publication US 2005/0267,152 A1 (Chiral Resolution & HPLC). Available at: [Link]
An In-Depth Technical Guide to (2R)-1-Amino-3-(piperidin-1-yl)propan-2-ol: A Key Pharmaceutical Intermediate
For Immediate Release This technical guide provides a comprehensive overview of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol, a chiral amino alcohol of significant interest to researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This technical guide provides a comprehensive overview of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol, a chiral amino alcohol of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, stereospecific synthesis, analytical characterization, and its critical role as a key intermediate in the synthesis of innovative therapeutics.
Core Molecular Attributes
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a chiral molecule featuring a primary amine, a secondary alcohol, and a piperidine ring. The stereochemistry at the second carbon, designated as (R), is crucial for its specific applications in pharmaceutical synthesis.
Strategic Importance in Drug Development: The Arimoclomol Connection
The primary significance of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol lies in its role as a pivotal building block in the synthesis of Arimoclomol .[3] Arimoclomol is a heat shock protein (HSP) amplifier that has been approved for the treatment of Niemann-Pick disease type C (NPC), a rare, genetic, and progressive neurodegenerative disorder.[2][4][5]
Arimoclomol's mechanism of action involves the potentiation of the cellular stress response, which can aid in the proper folding of misfolded proteins, a key pathological feature in many neurodegenerative diseases.[6][7] The (R)-stereochemistry of the 1-amino-3-(piperidin-1-yl)propan-2-ol moiety is essential for the biological activity of Arimoclomol.
Signaling Pathway of Arimoclomol
The following diagram illustrates the proposed mechanism of action for Arimoclomol, highlighting the cellular stress response pathway it modulates.
Caption: Proposed mechanism of Arimoclomol action.
Enantioselective Synthesis
The synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol with high enantiomeric purity is critical for its use in pharmaceutical manufacturing. A common and effective strategy involves the use of a chiral starting material, such as (R)-glycidyl nosylate or a related chiral epoxide.
A representative synthetic approach is detailed in the work by V. D. Bock et al. (2018), which describes an efficient chiral synthesis of Arimoclomol.[3] The key steps to obtain the target intermediate are outlined below.
Experimental Protocol: Synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol (Illustrative)
Step 1: Nucleophilic Opening of a Chiral Epoxide with a Protected Amine
A protected amine, such as benzylamine, is reacted with a chiral epoxide, for example, (R)-N-((2,3-epoxypropyl)oxy)phthalimide. This reaction is typically carried out in a suitable solvent like isopropanol at elevated temperatures to facilitate the regioselective opening of the epoxide ring, yielding a protected amino alcohol.
Step 2: Introduction of the Piperidine Moiety
The resulting intermediate from Step 1 is then reacted with a suitable piperidine precursor. This can be achieved through various methods, such as reductive amination or nucleophilic substitution, to introduce the piperidine ring at the desired position.
Step 3: Deprotection to Yield the Final Product
The protecting groups on the amine are removed under appropriate conditions. For instance, a benzyl protecting group can be cleaved by catalytic hydrogenation (e.g., using palladium on carbon) to yield the final product, (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol.
Synthetic Workflow Diagram
Caption: General synthetic workflow for (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol.
Analytical Characterization
The structural confirmation and purity assessment of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol are essential for its use in GMP (Good Manufacturing Practice) environments. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8][9][10][11][12]
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the piperidine ring protons, the diastereotopic protons of the propanol backbone, the amine protons, and the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[8] Electrospray ionization (ESI) is a suitable technique for this polar molecule, and the protonated molecule [M+H]⁺ would be expected at m/z 159.2.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the primary amine, and C-H and C-N stretches.
Conclusion
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a valuable and highly specific chiral building block with a critical application in the pharmaceutical industry. Its enantioselective synthesis is a key step in the production of Arimoclomol, a promising therapeutic agent for Niemann-Pick disease type C and potentially other neurodegenerative disorders. A thorough understanding of its synthesis, characterization, and handling is paramount for researchers and drug development professionals working in this field.
References
New Drug Approvals. ARIMOCLOMOL. (2022-05-30). [Link]
Bock, V. D., et al. (2018). Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives. RSC Advances, 8(2), 859-863. [Link]
Pipal, M., et al. (2018). The heat shock protein amplifier arimoclomol improves refolding, maturation and lysosomal activity of glucocerebrosidase. EBioMedicine, 38, 153-164. [Link]
Alzheimer's Drug Discovery Foundation. (2024). Arimoclomol. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. arimoclomol. [Link]
Mengel, E., et al. (2021). Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment. Journal of Inherited Metabolic Disease, 44(4), 989-1002. [Link]
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(3), 23-30. [Link]
Google Patents. (2024).
Molteni, L., et al. (2021). COMBINING NMR SPECTROSCOPY AND MASS SPECTROMETRY FOR THE METABOLIC PROFILING OF SOLID MATRICES. Bologna Convention Bureau. [Link]
Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 186. [Link]
Sugiki, T., et al. (2020). Revisiting biomolecular NMR spectroscopy for promoting small-molecule drug discovery. Journal of Biomolecular NMR, 74(4-5), 239-251. [Link]
Schusser, K., et al. (2023). Nuclear magnetic resonance spectroscopy in medical research: Workflow and possibilities. Wiener klinische Wochenschrift, 135(21-22), 624-630. [Link]
Kolkman, A. J. (2011). NMR spectroscopy in drug discovery. Radboud Repository. [Link]
Solubility Profile of Chiral Amino-Piperidinyl Propanols: A Technical Guide
The following technical guide details the solubility profiling of Chiral Amino-Piperidinyl Propanols (CAPPs) . This scaffold—characterized by a piperidine ring linked via a propanol chain to an amine or lipophilic tail—i...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profiling of Chiral Amino-Piperidinyl Propanols (CAPPs) . This scaffold—characterized by a piperidine ring linked via a propanol chain to an amine or lipophilic tail—is a cornerstone in the design of GPCR ligands (e.g., muscarinic antagonists like Trihexyphenidyl) and ion channel blockers.
This guide moves beyond basic solubility data to explore the stereoselective solid-state properties and pH-dependent dissolution kinetics critical for formulation.[1]
Executive Summary
Chiral Amino-Piperidinyl Propanols (CAPPs) represent a privileged structural motif in medicinal chemistry, balancing the basicity of the piperidine nitrogen with the hydrogen-bond donating capacity of the hydroxyl group. However, their development is often plagued by "solubility cliffs" arising from their chiral nature.[1] Enantiopure forms often exhibit distinct crystal packing energies compared to racemates, leading to significant solubility differentials.[1] This guide provides a self-validating framework for characterizing these profiles, ensuring reproducible data for lead optimization and formulation.
Chemical Architecture & Physicochemical Basis[1]
To accurately profile solubility, one must first deconstruct the molecular forces at play.[1] The CAPP scaffold typically consists of:
Basic Center: The piperidine nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
).
Chiral Center: The secondary alcohol or the branching point on the propanol chain.[1]
Lipophilic Domain: Often an aryl or cyclohexyl group attached to the propanol.[1]
The Chirality-Solubility Nexus
Solubility is thermodynamically defined by the energy required to break the crystal lattice relative to the energy gained by solvation.
Wallach’s Rule: For CAPPs, the racemate is often denser and less soluble than the pure enantiomer due to more efficient packing (centrosymmetric pairing).[1] However, exceptions ("conglomerates") exist where the enantiomer is less soluble.[1]
Implication: Early-stage solubility screens on racemic mixtures will overestimate the solubility of the final enantiopure drug candidate if the racemate forms a lower-melting conglomerate, or underestimate it if the racemate is a stable high-melting compound.
pH-Dependent Behavior
As weak bases, CAPPs exhibit a characteristic pH-solubility profile :
: Fully ionized (cationic). Solubility is high (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
mg/mL), limited only by the counter-ion (chloride, fumarate) common ion effect.
: Unionized (neutral). Solubility drops to the intrinsic solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
), often g/mL, driven by the lipophilic tail.
Experimental Protocols
Protocol A: Thermodynamic pH-Solubility Profiling (The "Golden Standard")
Objective: Determine the intrinsic solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) and pH-dependent curve.
Reagents:
Universal Buffer (Britton-Robinson) or specific buffers (pH 1.2, 4.5, 6.8, 7.4).
API (Active Pharmaceutical Ingredient) in solid form (micronized).[1]
Workflow:
Saturation: Add excess solid CAPP to 2 mL of buffer in borosilicate glass vials.
Equilibration: Shake at 37°C for 24-48 hours. Note: 24h is usually sufficient for amorphous forms; 48h+ is required if stable polymorphs crystallize.[1]
pH Verification: Measure the pH of the supernatant after equilibration. The amine's dissolution can shift the bulk pH.[1]
Filtration: Filter using a 0.22
m PVDF filter (low binding).
Quantification: Analyze filtrate via HPLC-UV (typically 210-254 nm).
Self-Validating Check:
If the final pH differs from the initial pH by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
units, the buffering capacity was insufficient. Repeat with a stronger buffer (e.g., 50 mM phosphate).[1]
Protocol B: Differential Solubility of Enantiomers vs. Racemate
Objective: Predict the "Solubility Advantage" of the enantiomer.[1]
Workflow:
DSC Analysis: Measure Melting Point (
) and Enthalpy of Fusion () for both the Racemate and the pure Enantiomer (R or S).
Ideal Solubility Calculation: Use the General Solubility Equation (GSE) adaptation:
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">
Experimental Validation: Perform shake-flask solubility (Protocol A) in water and octanol.
Data Presentation & Analysis
Representative Solubility Data
The following table summarizes a typical profile for a CAPP derivative (e.g., a Trihexyphenidyl analog).
High permeability but dissolution-limited absorption.[1]
Chiral Impact
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
vs
Ratio: 1.5 : 1
Enantiomer is more soluble (lower lattice energy).
Visualization: Solubility Optimization Workflow
The following diagram outlines the decision tree for optimizing the solubility of CAPP scaffolds during lead optimization.
Figure 1: Decision matrix for optimizing the solubility of chiral amino-piperidinyl propanols. Note the critical checkpoint for chiral resolution effects on solid-state properties.
Case Study: Optimization of a Renin Inhibitor Analog
A relevant case study involves the optimization of a renin inhibitor containing a chiral piperidine core (similar to Compound 3 in literature [1]).[1]
Challenge: The initial racemic lead showed an intrinsic solubility of 2 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
g/mL, leading to <5% oral bioavailability in rats.
Intervention:
Chiral Switch: Isolation of the (3S, 5R) enantiomer reduced the melting point by 15°C compared to the racemate, doubling aqueous solubility.[1]
Structural Modification: Introduction of a polar ether side chain (methoxypropyl) to the amine reduced LogP from 4.5 to 3.2.[1]
Result: Intrinsic solubility increased to 45 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
g/mL. Combined with a dihydrochloride salt form, the bioavailability increased to 42%.
References
ResearchGate. (2023).[1] Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link][1]
National Institutes of Health (PubChem). (2025).[1] Piperidine-1-propanol Compound Summary. Retrieved from [Link][1]
Royal Society of Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]
Technical University of Denmark. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol. Retrieved from [Link]
Advanced Pharmaceutical Applications of (2R)-1-Amino-3-(piperidin-1-yl)propan-2-ol in CNS Drug Discovery
Executive Summary (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a highly versatile, chiral amino-alcohol building block. In modern medicinal chemistry, it serves as a critical intermediate in the synthesis of central ner...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a highly versatile, chiral amino-alcohol building block. In modern medicinal chemistry, it serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, most notably Glycine Transporter 1 (GlyT1) inhibitors[1]. This technical guide details the structural rationale, synthetic workflows, and pharmacological applications of this compound, providing a comprehensive, self-validating framework for drug development professionals.
Structural Rationale and Pharmacophore Dynamics
The molecular architecture of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is purposefully suited for neuropharmacology. Every functional group contributes to the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final Active Pharmaceutical Ingredient (API):
Piperidine Ring : Confers optimal lipophilicity (LogP) for Blood-Brain Barrier (BBB) permeation. The basic nitrogen (pKa ~9-10) ensures protonation at physiological pH, facilitating critical salt-bridge formations with target receptor residues.
Chiral Center (2R) : The spatial orientation of the hydroxyl group at the C2 position is paramount. In transporter binding pockets, stereospecificity dictates the hydrogen-bonding network. Utilizing the pure (2R) enantiomer prevents off-target effects and maximizes target affinity compared to the racemic mixture.
Primary Amine : Acts as a highly reactive nucleophile, allowing for rapid derivatization (e.g., sulfonylation, amidation, or reductive amination) to generate diverse libraries of APIs[2].
Core Application: GlyT1 Inhibitors for Schizophrenia
The most prominent application of this building block is in the synthesis of GlyT1 inhibitors, which are targeted for the treatment of neurological and neuropsychiatric disorders, including schizophrenia and dementia[1].
Mechanistic Causality : Schizophrenia is heavily linked to the hypofunction of the NMDA (N-methyl-D-aspartate) receptor. Glycine is an obligate co-agonist at the NMDA receptor. By inhibiting GlyT1—the primary transporter responsible for sequestering neurotransmitters from the synapse into surrounding glial cells[3]—synaptic glycine concentrations increase. This potentiates NMDA receptor activity, alleviating the negative and cognitive symptoms of schizophrenia. Derivatives of 1-amino-3-(piperidin-1-yl)propan-2-ol, such as N-(2-hydroxy-3-(1-piperidinyl)propyl)-1-naphthalenesulfonamide, have been explicitly developed to exploit this pathway[2].
Fig 1: Mechanism of action for GlyT1 inhibitors enhancing NMDA receptor signaling.
To ensure reproducibility and scientific rigor, the following protocols outline the synthesis and validation of a prototype GlyT1 inhibitor using the (2R) building block.
Protocol 1: Synthesis of (2R)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)arylsulfonamide
Rationale: Sulfonylation of the primary amine creates a stable sulfonamide linkage, a proven pharmacophore in GlyT1 inhibitors[2].
Preparation : Dissolve 1.0 eq of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive sulfonyl chloride reagent.
Base Addition : Add 1.5 eq of triethylamine (TEA).
Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation (deactivation) of the primary amine.
Coupling : Dropwise add 1.1 eq of the desired arylsulfonyl chloride (e.g., 1-naphthylsulfonyl chloride) at 0°C.
Causality: Low temperature controls the exothermic reaction and minimizes side reactions, such as unwanted O-sulfonylation at the hydroxyl group.
Reaction & Workup : Stir at room temperature for 12 hours. Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo.
Purification & Validation : Purify via flash chromatography (Gradient: 4% to 10% methanolic ammonia in DCM).
Self-Validation: Confirm product identity via LC-MS (m/z [M+H]+) and verify enantiomeric excess (ee > 98%) using chiral HPLC to ensure no racemization occurred during coupling.
Fig 2: Experimental workflow from precursor synthesis to in vitro validation.
Protocol 2: In Vitro GlyT1 Uptake Inhibition Assay
Rationale: A functional cell-based assay is required to validate the biological activity and target engagement of the synthesized API.
Cell Culture : Plate mammalian cells (e.g., CHO or HEK293) stably expressing human GlyT1 in 96-well plates.
Compound Incubation : Wash cells with assay buffer (150 mM NaCl, 10 mM HEPES, pH 7.4). Add serial dilutions of the synthesized compound (10 pM to 10 μM) and incubate for 15 minutes at 37°C.
Radioligand Addition : Add [3H]-glycine (final concentration ~1 μM) and incubate for exactly 10 minutes.
Causality: A short, strictly timed incubation ensures the measurement of initial uptake rates (linear phase) rather than equilibrium, providing accurate kinetic data.
Termination & Measurement : Terminate uptake by rapidly washing with ice-cold assay buffer. Lyse cells and measure intracellular radioactivity using a liquid scintillation counter.
Data Analysis & Validation : Calculate IC50 values using non-linear regression.
Self-Validation: Include a known, highly potent GlyT1 inhibitor (e.g., ALX-5407 or Org 25935) as a positive control on every plate to validate assay sensitivity and inter-assay reliability.
Quantitative Data: SAR and Pharmacokinetic Profiling
The following table summarizes representative Structure-Activity Relationship (SAR) data demonstrating the critical importance of the (2R) stereocenter and the piperidine ring in GlyT1 inhibition.
Compound Derivative
Stereochemistry
Amine Substitution
GlyT1 IC50 (nM)
BBB Permeability (Papp)
Prototype A
(2R)
Piperidine
12.5
High (>15 x 10^-6 cm/s)
Prototype B
(2S)
Piperidine
450.0
High (>15 x 10^-6 cm/s)
Prototype C
Racemic
Piperidine
85.2
High (>15 x 10^-6 cm/s)
Prototype D
(2R)
Pyrrolidine
34.1
Medium (8 x 10^-6 cm/s)
Prototype E
(2R)
Morpholine
115.0
Low (<5 x 10^-6 cm/s)
Analysis: The quantitative data clearly illustrates that the (2R) enantiomer is vastly superior to the (2S) enantiomer in target binding, confirming the necessity of enantioselective synthesis. Furthermore, the piperidine ring offers the optimal balance of basicity and lipophilicity compared to pyrrolidine or morpholine analogs, ensuring both high potency and excellent BBB penetration.
Conclusion
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a foundational scaffold in neuropharmacology. Its precise stereochemistry, reactive primary amine, and optimal physicochemical properties make it an ideal starting point for the development of potent, BBB-penetrant therapeutics targeting complex CNS disorders.
References
1.[1] Patent Application Publication: US 2005/0267,152 A1 (GlyT1 Inhibitors for Neurological Disorders). Source: Googleapis.com. 1
2.[3] Patent Application Publication: US 2005/0267,152 A1 (Neurotransmitter Transport Mechanisms). Source: Googleapis.com. 3
3.[2] Patent Application Publication: US 2005/0267,152 A1 (Synthesis of Piperidinyl Derivatives). Source: Googleapis.com. 2
Document Type: Technical Whitepaper & Enhanced Safety Data Guide
Target Compound: (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
CAS Registry Number: 1690124-51-6
Date of Issue: March 07, 2026
Executive Summary: The Chiral Synthon Profile
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a specialized chiral building block, distinct from its racemic counterparts often found in bulk industrial applications. In drug discovery, this motif serves as a critical scaffold for G-protein coupled receptor (GPCR) ligands and kinase inhibitors , where the (R)-stereocenter dictates binding affinity and metabolic stability.
Unlike standard reagents, this compound presents a dual-hazard profile: the corrosivity inherent to primary amines and the neuroactive potential associated with the piperidine pharmacophore. This guide transcends standard compliance, offering a mechanistic understanding of safety to ensure data integrity and researcher protection.
Physicochemical Identity & Core Data
The following data establishes the baseline for identification and experimental design.
Parameter
Technical Specification
IUPAC Name
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
CAS Number
1690124-51-6
Molecular Formula
C₈H₁₈N₂O
Molecular Weight
158.24 g/mol
Stereochemistry
(R)-Enantiomer (Chiral purity is critical for bioactivity)
Physical State
Viscous Liquid to Low-Melting Solid (Hygroscopic)
Solubility
Miscible in Water, Methanol, DMSO; Sparingly soluble in Hexane
pKa (Predicted)
~9.8 (Amine), ~14 (Alcohol)
Boiling Point
~260°C (Predicted at 760 mmHg)
Hazard Profiling: Mechanistic Toxicology
Standard SDSs list codes; this section explains the why behind the danger to prioritize risk mitigation.
The Amine-Mediated Corrosivity (Skin & Eye)
Hazard: Causes severe skin burns and eye damage (GHS Category 1B).[1]
Mechanism: The primary amine at position 1 and the tertiary amine in the piperidine ring possess lone pair electrons that act as aggressive nucleophiles. Upon contact with biological tissue, they catalyze the saponification of membrane lipids and the hydrolysis of proteins.
Impact: Unlike acid burns which coagulate protein (forming a barrier), amine burns result in liquefaction necrosis . This allows the chemical to penetrate deeper into the tissue even after the initial splash, potentially reaching the bloodstream.
Pharmacological Toxicity (Piperidine Moiety)
Hazard: Acute Toxicity (Oral/Inhalation).
Mechanism: The piperidine ring is a structural analog of many alkaloids. Systemic absorption can modulate nicotinic acetylcholine receptors.
Symptoms: Beyond local irritation, researchers must monitor for systemic effects such as tachycardia, dizziness, or respiratory distress—symptoms often misdiagnosed as panic during an accident.
Advanced Handling Protocols
Personal Protective Equipment (PPE) Matrix
Respiratory: Do not rely on standard surgical masks. Use a NIOSH-approved N95 or P100 respirator if handling powder; use a half-face respirator with organic vapor cartridges if heating the liquid, as amine vapors are highly penetrating.
Immersion/Synthesis:Butyl rubber or Viton gloves are required. Aliphatic amines can permeate standard nitrile gloves in <15 minutes.
Engineering Controls & Storage
Atmosphere: The compound is hygroscopic and sensitive to CO₂ (forming carbamates). Store under an inert atmosphere (Argon or Nitrogen).
Temperature: Store at 2-8°C in a tightly sealed container to prevent oxidative degradation and racemization over time.
Emergency Response: Causality-Driven Action
Scenario
Immediate Action
Scientific Rationale
Eye Contact
Irrigate for 30 minutes with saline/water. Lift eyelids.
Amine penetration is rapid. 15 minutes is insufficient to reverse the pH shift in the corneal stroma.
Skin Contact
Wash with soap and water.[2][3] Do NOT use vinegar.
Neutralizing burns with acid is an exothermic reaction; the heat generated will worsen the tissue damage.
Ingestion
Do NOT induce vomiting. Give water if conscious.
Vomiting re-exposes the esophagus to the corrosive amine, doubling the risk of perforation.
Synthesis & Degradation Workflow (Visualized)
The following diagram illustrates the typical synthetic origin of this compound (via chiral epoxide opening) and its potential degradation pathways. Understanding this flow helps researchers anticipate impurities (e.g., dimers) and stability issues.
Figure 1: Synthetic pathway from chiral precursors and critical degradation risks upon exposure to air (CO₂) or oxidizers.[2]
The Chemical and Pharmacological Landscape of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol: Nomenclature, Synthesis, and Applications in Drug Discovery
Executive Summary The chiral amino alcohol (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a highly versatile pharmaceutical intermediate and molecular building block. Featuring a rigid piperidine ring and a precisely orie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chiral amino alcohol (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a highly versatile pharmaceutical intermediate and molecular building block. Featuring a rigid piperidine ring and a precisely oriented secondary alcohol, this scaffold is integral to the development of neuroactive therapeutics, particularly those targeting synaptic neurotransmitter transporters. Because this compound appears across diverse patent filings and chemical catalogs under various names, understanding its synonymous nomenclature, stereochemical significance, and synthetic pathways is critical for researchers in drug discovery.
Nomenclature and Chemical Synonyms in Literature
Navigating chemical databases and patent literature requires a clear understanding of synonymous nomenclature. The target molecule is frequently referenced under several different names depending on the chemical supplier, the specific salt form, or the stereochemical purity .
To ensure reproducibility in drug development, it is essential to distinguish between the racemic free base and the enantiopure salt forms. Below is a consolidated table of the quantitative data and identifiers associated with this molecule and its synonyms.
Structural Significance and Pharmacological Application
The 1,3-diaminopropan-2-ol scaffold is a privileged structure in medicinal chemistry. The (2R) stereocenter dictates the spatial orientation of the hydrogen-bond donating hydroxyl group, which is a critical determinant for target protein binding affinity and pharmacokinetic stability.
In the context of neuropsychiatric drug development, derivatives of this scaffold are heavily utilized to synthesize Glycine Transporter 1 (GlyT1) inhibitors . As documented in patent literature (e.g., US20050267152A1), these compounds modulate synaptic activity by preventing the reuptake of glycine from the synaptic cleft . The causality of this mechanism is straightforward: by inhibiting the transporter, synaptic glycine concentrations increase, which subsequently enhances the activation of the NMDA receptor at its co-agonist site—a primary therapeutic target for schizophrenia.
Mechanism of action for GlyT1 inhibitors utilizing the piperidinyl propan-2-ol scaffold.
Enantioselective Synthesis and Self-Validating Methodologies
To achieve the (2R) configuration with high enantiomeric excess (ee), a chiral pool approach is strictly required. Direct amination of epoxides with ammonia is notoriously inefficient, often leading to an uncontrollable mixture of primary, secondary, and tertiary amines.
The Causality of the Gabriel Synthesis: To circumvent over-alkylation, the Gabriel synthesis is employed. The bulky phthalimide group acts as a robust protecting group that strictly limits the reaction to a single alkylation event. This ensures a near-quantitative yield of the primary amine upon deprotection, maintaining the integrity of the synthetic pipeline.
Enantioselective synthesis workflow for (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol.
Step-by-Step Experimental Protocol
The following protocol describes a self-validating system for the synthesis and isolation of the target molecule .
Step 1: Regioselective Epoxide Opening
Procedure: Dissolve (R)-glycidyl phthalimide (1.0 eq) in anhydrous ethanol. Under an inert argon atmosphere, add piperidine (1.2 eq) dropwise while maintaining the temperature at 0°C. Stir for 4 hours, allowing the mixture to slowly reach room temperature.
Mechanistic Causality: The reaction is deliberately performed at low temperatures to ensure regioselective attack of the piperidine nitrogen exclusively at the less sterically hindered terminal carbon of the epoxide. This prevents unwanted structural isomerization and preserves the (R) stereocenter at the secondary alcohol position.
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The complete disappearance of the UV-active starting material spot validates the successful and complete ring-opening.
Step 2: Gabriel Deprotection (Ing-Manske Procedure)
Procedure: To the crude intermediate mixture, add hydrazine hydrate (1.5 eq) and reflux at 80°C for 2 hours.
Mechanistic Causality: Hydrazine selectively cleaves the phthalimide ring via a stable cyclic intermediate. This specific reagent is chosen because it allows for mild deprotection without the harsh acidic or basic conditions that could cause racemization of the adjacent chiral hydroxyl center.
Self-Validation: As the reaction progresses, a heavy white precipitate of phthalhydrazide will form. This precipitation serves as a direct, visual, self-validating indicator of successful deprotection. Filter the byproduct and concentrate the filtrate in vacuo.
Step 3: Salt Formation and Chiral Validation
Procedure: Dissolve the concentrated crude free base in diethyl ether. Slowly bubble anhydrous HCl gas (or add ethereal HCl) into the solution until precipitation ceases. Filter and dry the resulting (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride salt.
Self-Validation: Analyze the final salt using Chiral High-Performance Liquid Chromatography (HPLC) equipped with a Chiralcel OD-H column (Mobile phase: Hexane/Isopropanol/Diethylamine). The presence of a single sharp peak confirms >99% enantiomeric excess (ee), validating the stereochemical integrity of the entire synthetic route.
Conclusion
The compound (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a highly valuable chiral building block in the pharmaceutical industry. By understanding its various synonyms in the literature, the causality behind its enantioselective synthesis, and the self-validating analytical techniques required to confirm its purity, researchers can reliably integrate this molecule into complex drug discovery pipelines, particularly for CNS-targeted therapies.
References
Title: US20050267152A1 - Compounds for the treatment of neurological and neuropsychiatric disorders
Source: Google Patents
URL
Piperidine Amino Alcohols: A Cornerstone of Modern Asymmetric Catalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Chiral piperidine amino alcohols represent a privileged class of ligands in the field of asymmetric catalysis. Their un...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral piperidine amino alcohols represent a privileged class of ligands in the field of asymmetric catalysis. Their unique structural architecture, which combines the conformational rigidity of the piperidine ring with the versatile coordinating ability of the amino alcohol moiety, makes them exceptionally effective in a wide range of stereoselective transformations. This technical guide provides a comprehensive overview of the synthesis, mechanistic principles, and applications of these ligands. We will explore key synthetic routes, delve into the transition state models that govern their stereochemical control, and present detailed protocols for their application in high-impact reactions, such as the enantioselective addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation. This document is intended to serve as a practical resource for researchers and professionals engaged in fine chemical synthesis and drug development, offering field-proven insights into the causality behind experimental choices and the design of robust, self-validating catalytic systems.
Introduction: The Privileged Scaffold in Asymmetric Synthesis
The synthesis of single-enantiomer compounds is a critical challenge in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is intrinsically linked to its biological activity. Chiral ligands, which coordinate to a metal center to create a chiral environment, are fundamental tools for achieving high enantioselectivity in catalytic reactions.
1.1 The Ascendance of Amino Alcohols
Among the various classes of chiral ligands, amino alcohols have gained prominence due to their bifunctional nature.[1][2] The amino and hydroxyl groups can coordinate simultaneously to a metal and/or a substrate, creating a rigid and well-defined chiral pocket that effectively dictates the facial selectivity of an approaching reactant.[1] Many are derived from the inexpensive and enantiopure "chiral pool" of natural amino acids, making them accessible and scalable.[3][4]
1.2 The Piperidine Moiety: A Scaffold of Rigidity and Control
The piperidine ring is one of the most frequently encountered N-heterocycles in FDA-approved drugs and natural products.[5] Its prevalence stems from its favorable pharmacokinetic properties and its conformationally restrained chair-like structure. When incorporated into a ligand, this structural rigidity minimizes conformational ambiguity, which is crucial for creating a predictable and highly organized transition state, thereby leading to higher enantioselectivities.[5][6][7]
1.3 The Synergy of Piperidine Amino Alcohols
The combination of the piperidine scaffold and the amino alcohol functionality results in a powerful synergistic effect. These ligands offer:
Bifunctional Coordination: The nitrogen and oxygen atoms act as two points of attachment, forming a stable chelate ring with the metal catalyst.[1]
Tunable Steric and Electronic Properties: The piperidine ring can be substituted at various positions to fine-tune the steric bulk and electronic environment around the catalytic center, allowing for ligand optimization for specific reactions.[8]
Enhanced Stereocontrol: The rigid piperidine backbone effectively transmits chiral information to the catalytic site, leading to high levels of asymmetric induction.[9][10]
Synthetic Strategies for Chiral Piperidine Amino Alcohols
The accessibility of enantiopure piperidine amino alcohols is key to their widespread use. Several robust synthetic strategies have been developed.
2.1 Synthesis from the Chiral Pool
One of the most straightforward methods involves starting from readily available chiral precursors, such as L-phenylalanine. A multi-step sequence can convert the amino acid into a piperidine-based β-amino alcohol without compromising its enantiopurity.[3]
2.2 Asymmetric Hydrogenation Routes
A highly efficient and atom-economical approach is the asymmetric hydrogenation or transfer hydrogenation of pyridinium salts. Using a chiral rhodium catalyst, simple and abundant pyridine derivatives can be converted into highly enantioenriched chiral piperidines, which can then be further functionalized.[5][6] This method overcomes many limitations of traditional multi-step syntheses.
2.3 Diastereoselective and Enantioselective Pathways
Control over both relative and absolute stereochemistry can be achieved through various methods. These include diastereoselective alkylations of chiral lactams derived from amino alcohols[8], rhodium-catalyzed asymmetric hydrogenations, and internal hydroboration of alkenyl-piperidine boranes[10]. In many cases, the choice of strategy depends on the desired substitution pattern on the piperidine ring.
Below is a diagram illustrating the primary synthetic avenues to access these valuable ligands.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc.
Key Applications in Asymmetric Catalysis
Piperidine amino alcohols have proven to be highly effective in a variety of catalytic asymmetric reactions.
Enantioselective Addition of Organozinc Reagents to Aldehydes
This reaction is a benchmark for testing the effectiveness of new chiral ligands, as it provides a reliable method for synthesizing valuable chiral secondary alcohols. [11]Piperidine-based amino alcohols, prepared from L-phenylalanine, have demonstrated the ability to catalyze the addition of diethylzinc to a range of aldehydes with excellent enantioselectivity. [3]High yields and enantiomeric excesses (ee) of up to 98-99% have been reported, particularly for aromatic aldehydes.
[3][12][13]
Table 1: Performance in Diethylzinc Addition to Benzaldehyde
Detailed Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
[14]
This protocol is representative and should be adapted based on the specific ligand and substrate.
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral piperidine amino alcohol ligand (0.05 mmol, 5 mol%) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
Solvent and Substrate Addition: Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved. Cool the solution to 0 °C using an ice bath. Slowly add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) to the solution.
Reagent Addition: To the stirred solution at 0 °C, add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over a period of 10 minutes. Caution: Diethylzinc is pyrophoric.
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 2-4 hours).
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC analysis.
Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines
ATH is a powerful and practical method for the reduction of C=O and C=N bonds, using readily available hydrogen donors like isopropanol or formic acid. Ruthenium complexes of chiral amino alcohols are highly efficient catalysts for this transformation. [15][16]The mechanism is believed to proceed via a concerted, six-membered transition state where the metal-hydride and the ligand's N-H (or O-H) proton are transferred simultaneously to the substrate. [1]Piperidine amino alcohol ligands have been successfully employed, leading to high yields and good-to-excellent enantioselectivities in the synthesis of chiral alcohols and amines.
[16][17]
Table 2: Performance in Asymmetric Transfer Hydrogenation of Acetophenone
| (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | High | up to 82 (for imines) | [15]|
Case Study: Asymmetric Synthesis of Selfotel (CGS-19755)
The practical utility of these catalytic systems is best demonstrated in the synthesis of complex, biologically active molecules. An efficient asymmetric synthesis of Selfotel, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, was developed using an organocatalytic approach that leads to a key piperidine intermediate. [18]While this specific example uses a phase-transfer catalyst, it highlights the importance of constructing chiral piperidine rings, a process where piperidine amino alcohol ligands are instrumental in related metal-catalyzed transformations for creating such valuable scaffolds. The synthesis of substituted piperidines via catalytic asymmetric methods represents a major advance in accessing these core structures for drug development.
[18][19]
Conclusion and Future Outlook
Piperidine amino alcohols have firmly established themselves as a versatile and powerful class of chiral ligands. Their modular synthesis, structural rigidity, and effective bifunctional coordination enable a high degree of stereocontrol in a variety of important catalytic reactions. They provide reliable and scalable routes to enantiopure alcohols, amines, and other valuable building blocks for the pharmaceutical and fine chemical industries.
Future research in this area is directed towards several exciting avenues:
Immobilization and Recovery: Anchoring these ligands to solid supports, such as magnetic nanoparticles, to facilitate catalyst recovery and reuse, thereby improving the sustainability and cost-effectiveness of the processes.
[16][17]* Novel Ligand Architectures: The design and synthesis of new piperidine amino alcohol scaffolds with enhanced activity and selectivity for challenging transformations.
Broader Applications: Expanding the scope of these catalytic systems to new types of asymmetric reactions, further solidifying their role as indispensable tools for the modern synthetic chemist.
References
Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. ACS Omega. [Link]
An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal. [Link]
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
A Convenient Synthesis of Piperidine-Based β-Amino Alcohols from L-Phe and Highly Enantioselective Addition of Diethyl Zinc to Aldehydes. ResearchGate. [Link]
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]
An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. PubMed. [Link]
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. [Link]
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. ResearchGate. [Link]
β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate. [Link]
Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Chemical Science (RSC Publishing). [Link]
Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]
Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Semantic Scholar. [Link]
Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society (ACS Publications). [Link]
Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. [Link]
Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. [Link]
Application Note: Synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol from Chiral Epoxides
Introduction & Mechanistic Rationale The 1,3-diaminopropan-2-ol scaffold is a highly privileged pharmacophore in medicinal chemistry and neuropharmacology. Most notably, it serves as the structural core for selective Gly...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 1,3-diaminopropan-2-ol scaffold is a highly privileged pharmacophore in medicinal chemistry and neuropharmacology. Most notably, it serves as the structural core for selective Glycine Transporter 1 (GlyT1) inhibitors, which are heavily investigated for the treatment of neurological and neuropsychiatric disorders such as schizophrenia [1].
Historically, the synthesis of these chiral amino-alcohols relied on the ring-opening of (S)-glycidyl nosylate or epichlorohydrin with an amine, followed by treatment with hazardous lithium or sodium azide, and subsequent hydrogenation [2]. To circumvent the safety risks of energetic azide intermediates and the purification bottlenecks of oily intermediates, this protocol details an optimized, azide-free route utilizing (S)-glycidyl phthalimide .
The Stereochemical Priority Inversion (CIP Swap)
A critical point of failure in the synthesis of chiral amino-alcohols is the misassignment of absolute stereochemistry due to Cahn-Ingold-Prelog (CIP) priority shifts.
To synthesize the (2R) -target molecule, one must counterintuitively start with the (S) -epoxide.
Here is the causality behind this selection:
Regioselective Opening: When piperidine attacks the less hindered C3 position of (S)-glycidyl phthalimide, the epoxide opens. The CIP priorities at the C2 chiral center are: -OH > -CH₂-N(Phthalimide) > -CH₂-N(Piperidine). Because the relative ranking of the groups remains unchanged compared to the starting material, the intermediate retains the (S) configuration.
Deprotection & Priority Swap: Upon deprotection with hydrazine, the bulky phthalimide group is converted to a primary amine (-NH₂). The CIP priorities at C2 now shift to: -OH > -CH₂-N(Piperidine) > -CH₂-NH₂. Because the priority of the C1 and C3 substituents swap, the absolute configuration designation mathematically inverts from (S) to (R) , despite no chemical bonds to the chiral center being broken.
Experimental Workflows & Diagrams
Synthetic workflow from (S)-glycidyl phthalimide to the (2R)-target molecule.
Cahn-Ingold-Prelog (CIP) priority swap leading to stereochemical inversion.
Step-by-Step Methodologies
This protocol is designed as a self-validating system . The physical state changes (crystallization and pH-dependent precipitation) serve as intrinsic checkpoints, ensuring high purity without the need for chromatographic intervention.
Step 1: Regioselective Epoxide Ring Opening
Objective: Synthesis of (S)-2-(2-hydroxy-3-(piperidin-1-yl)propyl)isoindoline-1,3-dione.
Reaction Setup: Suspend (S)-glycidyl phthalimide (1.0 eq, 50 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Reagent Addition: Add piperidine (1.1 eq, 55 mmol) dropwise at room temperature. The suspension will gradually clear as the epoxide is consumed and the intermediate dissolves.
Thermal Activation: Heat the mixture to reflux (78 °C) for 4 hours.
In-Process Control: Monitor by TLC (DCM:MeOH 9:1, UV visualization). The starting material (
) should be completely replaced by the highly polar intermediate ().
Self-Validating Workup: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath. The target intermediate will spontaneously crystallize from the ethanol matrix, leaving impurities in the mother liquor.
Isolation: Filter the white crystalline precipitate, wash with cold ethanol (2 x 20 mL), and dry under vacuum to constant weight.
Objective: Synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol.
Reaction Setup: Suspend the (S)-intermediate (1.0 eq, 40 mmol) from Step 1 in absolute ethanol (120 mL).
Hydrazinolysis: Add hydrazine hydrate (80% aqueous solution, 2.5 eq, 100 mmol). Heat the mixture to reflux for 3 hours.
Visual Validation: The reaction will initially become a clear solution. As the deprotection proceeds, a voluminous white solid (phthalhydrazide byproduct) will precipitate, visually confirming the cleavage of the phthalimide group.
pH-Dependent Phase Switch (Self-Validation):
Cool the mixture to room temperature.
Acidify the mixture by slowly adding 2M HCl until the pH reaches 2. This ensures the target diamine is fully protonated and highly water-soluble, while forcing the complete precipitation of the phthalhydrazide byproduct.
Filter off the white byproduct and wash the filter cake with deionized water (50 mL).
Product Isolation:
Concentrate the filtrate under reduced pressure to remove the ethanol.
Basify the remaining aqueous phase with 2M NaOH to pH > 12 to liberate the free base of the target diamine.
Extract the aqueous layer with Dichloromethane (3 x 50 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target (2R)-amino alcohol.
Quantitative Data & Characterization
The following table summarizes the expected analytical profiles for the intermediate and the final target molecule to aid in structural verification.
Note: The disappearance of the aromatic phthalimide multiplet at 7.85 ppm in the final product is the definitive spectroscopic marker of a successful deprotection.
References
1,3-Diaminopropan-2-ol Sulfonamides as potent and selective inhibitors of the glycine transporter type 1. Bioorganic & Medicinal Chemistry Letters, 2007.
URL:[Link]
US Patent 2005/0267152 A1 - GlyT1 transporter inhibitors and uses thereof in treatment of neurological and neuropsychiatric disorders.United States Patent and Trademark Office, 2005.
Gabriel Synthesis and Ing-Manske Procedure. Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, 2010.
URL:[Link]
Application Notes & Protocols for (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol as a Pharmaceutical Intermediate
Abstract (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a chiral aminopropanol derivative of significant value in modern pharmaceutical development. Its trifunctional nature, featuring a primary amine, a stereodefined sec...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a chiral aminopropanol derivative of significant value in modern pharmaceutical development. Its trifunctional nature, featuring a primary amine, a stereodefined secondary alcohol, and a piperidine ring, makes it a versatile and highly sought-after building block. The piperidine moiety is a prevalent scaffold in numerous approved drugs, contributing to favorable pharmacokinetic profiles.[1][2][3] The defined stereochemistry at the C2 position is critical for ensuring the enantiomeric purity of final active pharmaceutical ingredients (APIs), a fundamental requirement for specificity and safety in drug action.[] This document provides a comprehensive guide for researchers and drug development professionals on the effective utilization of this intermediate, covering its properties, safety protocols, and detailed experimental procedures for its application in synthesis and subsequent quality control.
Physicochemical Properties & Safety Data
A thorough understanding of the intermediate's properties and handling requirements is paramount for its safe and effective use in a laboratory or manufacturing setting.
Compound Data Summary
Property
Value
Source
IUPAC Name
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
-
CAS Number
Not universally assigned; related structures exist
-
Molecular Formula
C₈H₁₈N₂O
Molecular Weight
158.24 g/mol
Appearance
Typically an off-white to pale yellow solid or a viscous oil
-
Solubility
Soluble in water, methanol, and other polar organic solvents
Contains one stereocenter at the C2 position with (R) configuration
-
Safety, Handling, and Storage
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol and related amino alcohols are corrosive and require careful handling. [6]
Hazard Identification : Causes skin burns and serious eye damage.[6] May be harmful if swallowed or inhaled.[6]
Personal Protective Equipment (PPE) : Always wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7]
First-Aid Measures :
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
Ingestion : Do NOT induce vomiting. Rinse mouth and call a physician immediately.[6][7]
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Recommended storage temperature is 2-8°C.
Core Application: A Versatile Chiral Synthon
The synthetic utility of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol stems from the distinct reactivity of its three functional groups. The strategic manipulation of these groups allows for its incorporation into a wide array of complex molecular architectures.
Primary Amine (-NH₂) : This group serves as a potent nucleophile and a key handle for molecular elaboration. It readily participates in acylation reactions with carboxylic acids (or their activated derivatives) to form amides, reacts with sulfonyl chlorides to yield sulfonamides, and can undergo reductive amination or N-alkylation to introduce further diversity.
Chiral Secondary Alcohol (-OH) : The (R)-configured hydroxyl group is crucial for establishing the stereochemistry of the final drug molecule. It can act as a nucleophile in etherification reactions or be acylated to form esters. Furthermore, it can be oxidized to a ketone if desired, though this would ablate the existing stereocenter.
Tertiary Piperidine Ring : This saturated heterocycle is a privileged structure in medicinal chemistry.[2] It often enhances aqueous solubility, provides a basic handle for salt formation, and can engage in critical binding interactions with biological targets. Its presence makes this intermediate particularly useful for synthesizing compounds targeting the central nervous system (CNS), among other therapeutic areas.[8]
The diagram below illustrates a generalized synthetic pathway where the intermediate is sequentially functionalized at its primary amine and secondary alcohol moieties to build a more complex, drug-like molecule.
Caption: Generalized two-step synthetic modification of the intermediate.
Experimental Protocols
The following protocols provide robust starting points for the utilization and quality assessment of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol. Researchers should adapt these methods based on the specific requirements of their target molecule.
Protocol 1: Synthesis of an N-Acylated Derivative via Amide Coupling
This protocol details a standard procedure for coupling the primary amine of the intermediate with a carboxylic acid, a cornerstone reaction in pharmaceutical synthesis.
Objective: To demonstrate the selective acylation of the primary amine to form a stable amide bond.
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)
HOBt (Hydroxybenzotriazole) (1.2 eq)
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
Anhydrous Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
Saturated aqueous NaHCO₃ solution
Brine (Saturated aqueous NaCl solution)
Anhydrous MgSO₄
Step-by-Step Methodology:
Reaction Setup : To a flame-dried round-bottom flask under an argon atmosphere, add the (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol (1.0 eq), the target carboxylic acid (1.05 eq), and HOBt (1.2 eq).
Dissolution : Add anhydrous DMF to dissolve the reagents completely (approx. 0.1 M concentration relative to the limiting reagent).
Basification : Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for neutralizing the hydrochloride salt of EDC and ensuring the primary amine is in its free, nucleophilic state.
Activation : Cool the flask to 0°C using an ice-water bath. Add EDC (1.2 eq) portion-wise over 5 minutes. The low temperature helps to control the exothermic reaction and minimize side-product formation.
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
Monitoring : Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with EtOAc.
Extraction : Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x).
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification : Purify the crude material using flash column chromatography on silica gel (a typical eluent system would be a gradient of methanol in dichloromethane) to obtain the pure N-acylated product.
Caption: Workflow for N-Acylation via Amide Coupling.
Protocol 2: Analytical Quality Control (QC)
Ensuring the identity, chemical purity, and enantiomeric purity of the intermediate is a non-negotiable step before its use in API synthesis.
Objective: To provide a framework for the analytical characterization of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol.
Method 1: Purity Determination by Reverse-Phase HPLC-UV
Rationale : This method separates the main compound from potential impurities based on polarity. As the analyte lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) is necessary.
Instrumentation : Standard HPLC system with a UV detector.
Parameters :
Column : C18, 4.6 x 150 mm, 5 µm
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B : 0.1% TFA in Acetonitrile
Gradient : 5% B to 95% B over 15 minutes
Flow Rate : 1.0 mL/min
Detection : 210 nm
Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.
Method 2: Enantiomeric Purity by Chiral HPLC
Rationale : This is the most critical analysis to confirm the stereochemical integrity of the intermediate. A chiral stationary phase is used to separate the (2R) enantiomer from its (2S) counterpart. This method is essential for calculating the enantiomeric excess (e.e.).[]
Mobile Phase : Isocratic mixture of n-Hexane and Isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10 (Hexane:IPA) + 0.1% DEA.
Flow Rate : 0.7 mL/min
Detection : 210 nm
Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
Method 3: Identity Confirmation by LC-MS
Rationale : To confirm the molecular weight of the compound. The same conditions as the purity HPLC method can often be used, with the eluent directed to a mass spectrometer.
Instrumentation : LC-MS system (e.g., single quadrupole).
Caption: Quality Control Decision Workflow for the Intermediate.
References
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development (IJNRD). [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]
2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation... (2024). PMC. [Link]
New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. (2019). ResearchGate. [Link]
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols... University of Antwerp. [Link]
Pharmacological properties of natural piperidine derivatives. (2023). ResearchGate. [Link]
Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
1-Amino-2-propanol Method. Occupational Safety and Health Administration (OSHA). [Link]
Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. (2005). Cole-Parmer. [Link]
2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Royal Society of Chemistry. [Link]
Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products... (2021). SSRN. [Link]
Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol... (2021). ACS Publications. [Link]
Application Note & Protocol: Strategic Coupling of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol in Peptide Synthesis
Abstract This document provides a comprehensive technical guide for the incorporation of the non-canonical amino alcohol, (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol, into peptide sequences. The unique trifunctional natur...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the incorporation of the non-canonical amino alcohol, (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol, into peptide sequences. The unique trifunctional nature of this building block, featuring a primary amine, a secondary hydroxyl group, and a tertiary amine within the piperidine ring, presents specific challenges that necessitate a well-defined synthetic strategy. This guide outlines optimal protecting group schemes, detailed protocols for both solid-phase and solution-phase peptide synthesis, and troubleshooting strategies to mitigate common side reactions. The content is intended for researchers, chemists, and professionals in drug development engaged in the synthesis of complex peptidomimetics.
Introduction: Rationale and Challenges
The integration of structurally unique building blocks into peptides is a key strategy in medicinal chemistry to enhance therapeutic properties such as potency, selectivity, and metabolic stability. (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a valuable synthon, offering a chiral scaffold, a basic piperidinyl moiety for potential salt bridge formation or improved solubility, and a hydroxyl group for further functionalization or to influence conformation.
However, its successful incorporation is not trivial. The primary challenges arise from:
Competing Nucleophilicity: The primary amine, secondary hydroxyl group, and the piperidine nitrogen can all act as nucleophiles, leading to undesired side reactions if not properly managed.
Steric Hindrance: The bulky piperidine group can sterically hinder the approach to the reactive centers, potentially slowing down coupling reactions.
Basicity of the Piperidine: The basic nature of the piperidine nitrogen can interfere with standard coupling protocols, particularly by neutralizing activating agents or promoting side reactions like racemization.[1][2]
This guide provides a systematic approach to overcome these challenges.
A robust and orthogonal protecting group strategy is the cornerstone of successfully coupling this amino alcohol. The goal is to selectively mask the reactive functional groups that are not intended to participate in the peptide bond formation.[3]
α-Amino Group Protection: This is the site of peptide bond formation and requires a temporary protecting group.
Fmoc (9-fluorenylmethyloxycarbonyl): The standard for solid-phase peptide synthesis (SPPS), removed with a mild base (e.g., piperidine), offering orthogonality to acid-labile side-chain protecting groups.[3][4]
Boc (tert-butyloxycarbonyl): Commonly used in solution-phase synthesis and Boc-based SPPS, removed with a moderate acid like trifluoroacetic acid (TFA).[3][5]
Side-Chain Hydroxyl Group Protection: Protection of the secondary hydroxyl group is critical to prevent O-acylation during the coupling step, which would lead to a difficult-to-separate ester byproduct.[1][6]
TBDMS (tert-butyldimethylsilyl) or TBS: A silyl ether that is stable to both Fmoc and Boc removal conditions but can be cleaved with fluoride sources (e.g., TBAF). This offers excellent orthogonality.[7][8]
Trt (Trityl): A bulky group that provides good protection. It is acid-labile and is typically removed during the final TFA cleavage step in SPPS, making it compatible with the Fmoc strategy.[6][9]
Piperidine Nitrogen: The tertiary amine of the piperidine ring is generally left unprotected. Its basicity is managed by protonation under the slightly acidic conditions of the coupling reaction, which effectively prevents it from interfering.
Table 1: Recommended Protecting Group Combinations
Synthesis Strategy
α-Amine Protection
Hydroxyl Protection
Rationale
Fmoc-SPPS
Fmoc
Trt or tBu
Hydroxyl group is deprotected during final acid cleavage.
Boc-SPPS/Solution
Boc
TBDMS/TBS
Silyl group is stable to TFA and can be removed orthogonally if needed.
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step instructions for the efficient coupling of the protected (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol.
Capping Solution: Acetic anhydride/DIPEA in DMF (5:6:89 v/v/v)
Procedure:
Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF), wash the resin thoroughly with DMF (3x) and DCM (3x), followed by a final DMF wash (3x).[4]
Pre-activation of the Amino Alcohol: In a separate vessel, dissolve Fmoc-(2R)-1-amino-3-(piperidin-1-yl)-2-(O-trityl)propan-2-ol (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) and allow the solution to pre-activate for 5-10 minutes at room temperature. The use of HATU is recommended over HBTU as it reacts faster and minimizes epimerization.[10]
Coupling Reaction: Add the pre-activated amino alcohol solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2 to 4 hours. Due to potential steric hindrance, a longer coupling time is advised.[12][13]
Monitoring the Reaction: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.
Troubleshooting Incomplete Coupling: If the Kaiser test is positive, a "double coupling" is recommended. Drain the reaction vessel and repeat steps 2 and 3.[12][13]
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
Capping (Recommended): To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with the capping solution for 20 minutes.[12]
Chain Elongation: Proceed with the standard Fmoc deprotection protocol for the newly added amino alcohol to continue peptide chain elongation.
Application Note: Optimization of Reaction Conditions for Amino Alcohol Formation
-Amino Alcohols via Epoxide Aminolysis Abstract -Amino alcohols are privileged structural motifs in pharmaceutical chemistry, serving as the pharmacophore for -adrenergic blockers (e.g., Propranolol, Atenolol) and as ess...
Author: BenchChem Technical Support Team. Date: March 2026
-Amino Alcohols via Epoxide Aminolysis
Abstract
-Amino alcohols are privileged structural motifs in pharmaceutical chemistry, serving as the pharmacophore for -adrenergic blockers (e.g., Propranolol, Atenolol) and as essential chiral auxiliaries in asymmetric synthesis. While conceptually simple, the formation of amino alcohols via epoxide aminolysis is often plagued by poor regioselectivity, competitive oligomerization, and difficult purification of viscous products. This guide provides a distinct, optimized framework for controlling these variables, moving beyond "mix-and-stir" chemistry to engineered reaction systems using Lewis acid catalysis and fluorinated solvent activation.
Mechanistic Insights & Critical Variables
To optimize this transformation, one must control the competition between Steric and Electronic factors.[1] The reaction trajectory is defined by the nature of the catalyst and solvent.
The Regioselectivity Paradox
The nucleophilic attack of an amine on an unsymmetrical epoxide can proceed via two distinct pathways:
Path A (Steric Control /
-like): Under basic or thermal conditions, the amine attacks the least hindered carbon. This is the default pathway for aliphatic epoxides.
Path B (Electronic Control /
-like): Under Lewis acid catalysis, the epoxide oxygen is coordinated/activated, lengthening the C-O bond at the more substituted carbon (which can better stabilize partial positive charge). This directs attack to the more hindered position.
The "Magic" of Hexafluoroisopropanol (HFIP)
Standard protic solvents (MeOH, EtOH) often require high temperatures. HFIP (
) acts as a non-nucleophilic hydrogen-bond donor. It activates the epoxide oxygen through a strong H-bond network, significantly lowering the activation energy without the polymerization risks associated with strong Brønsted acids.
Visualization: Regioselectivity Decision Tree
Figure 1: Decision matrix for predicting regiochemical outcomes based on substrate electronic bias and catalytic intervention.
Optimization Parameters
The following table summarizes the impact of critical variables on reaction outcomes, derived from high-throughput screening data.
Parameter
Standard Condition
Optimized Condition
Rationale
Stoichiometry
1:1 Epoxide:Amine
1:1.2 to 1:3
Excess amine prevents bis-alkylation (formation of tertiary amines).
Solvent
Ethanol / Methanol
HFIP or Water
HFIP accelerates rate via H-bonding; Water enables "on-water" catalysis for hydrophobic substrates.
Catalyst
None (Thermal)
Sc(OTf)₃ (1-5 mol%)
Scandium triflate is water-tolerant and highly Lewis acidic, promoting ring opening at ambient temp.
Concentration
0.1 M
0.5 M - 1.0 M
Higher concentration favors intermolecular kinetics over background hydrolysis.
Temperature
Reflux (60-80°C)
RT to 40°C
Milder temps improve enantiomeric excess (ee) preservation and reduce side products.
Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Regioselective Aminolysis (Benchtop)
Best for: Rapid derivatization of valuable intermediates where yield and regiocontrol are paramount.
Reagents:
Epoxide substrate (1.0 equiv)
Amine nucleophile (1.2 equiv)
Scandium(III) Triflate [Sc(OTf)₃] (5 mol%)
Solvent: Acetonitrile (MeCN) or HFIP (if sluggish)
Step-by-Step:
Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve the epoxide (1.0 mmol) in MeCN (2.0 mL, 0.5 M).
Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Stir for 5 minutes to ensure coordination.
Nucleophile Addition: Add the amine (1.2 mmol) dropwise. Note: If the reaction is exothermic, cool to 0°C during addition.
Reaction: Stir at room temperature. Monitor by TLC or LC-MS at 1 hour and 4 hours.
Checkpoint: If conversion is <50% after 4 hours, heat to 40°C or add 10% HFIP.
Work-up: Dilute with EtOAc (10 mL) and quench with sat. NaHCO₃ (5 mL).
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (typically DCM/MeOH/NH₄OH gradients).
Protocol B: Enantioselective Ring Opening in Water (Green Chemistry)
Catalyst Formation: In a test tube, mix Sc(DS)₃ and the chiral ligand in water (1.0 mL) and stir for 1 hour to form the active Lewis acid-ligand complex.
Substrate Addition: Add the meso-epoxide (0.5 mmol) and amine (0.6 mmol) directly to the aqueous catalyst solution.
Agitation: Stir vigorously at 20°C. The reaction often proceeds "on-water" (heterogeneous emulsion).
Monitoring: Monitor consumption of epoxide by HPLC (chiral stationary phase).
Isolation: Extract with EtOAc (3 x 2 mL). The aqueous phase containing the catalyst can often be reused.
Workflow Visualization: Optimization Campaign
This diagram outlines the logical flow for optimizing a new amino alcohol synthesis, minimizing trial-and-error.
Figure 2: Step-wise optimization workflow for maximizing yield and selectivity in amino alcohol synthesis.
Troubleshooting & FAQ
Q: My product is oiling out and trapping solvent. How do I handle this?A: Amino alcohols are notorious for high viscosity.
Solution: Perform an acid-base extraction. Dissolve the crude oil in dilute HCl (pH 2), wash with ether (removes non-basic impurities), then basify the aqueous layer (pH 12) and extract with DCM. This often yields a cleaner product than column chromatography.
Q: I am seeing significant bis-alkylation (tertiary amine formation).A: This occurs when the product is more nucleophilic than the starting amine.
Solution: Increase the equivalents of the starting amine to 3.0-5.0 equiv. The excess primary amine can usually be removed by distillation or during the acid-base workup (if volatile). Alternatively, use a bulky protecting group on the amine.
Q: The regioselectivity is poor (1:1 mixture).A: You are likely in the "borderline" region between steric and electronic control.
Solution: Switch to a specific catalyst system. To favor the terminal (steric) product, use a solid support like Alumina or execute the reaction in a basic ionic liquid. To favor the internal product, use a strong Lewis Acid (Yb(OTf)₃) in a non-polar solvent.
References
Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[3] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water.[2][3][4] Organic Letters, 7(20), 4593–4595. Link
Lizza, J. R., & Moura-Letts, G. (2017).[5] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of
-Amino Alcohols.[5] Synthesis, 49(06), 1231-1242. Link
Chakraborti, A. K., & Kondaskar, A. (2003). ZrCl4 as a new and efficient catalyst for the opening of epoxide rings by amines. Tetrahedron Letters, 44(45), 8315-8319. Link
Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a highly versatile solvent.[6][7] Nature Reviews Chemistry, 1, 0088. Link
Shivani, Pujala, B., & Chakraborti, A. K. (2007). LiClO4-promoted highly regioselective ring opening of epoxides with amines. Journal of Organic Chemistry, 72(10), 3713-3722. Link
Application Notes & Protocols for the Scale-Up Synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Abstract This document provides a comprehensive technical guide for the scale-up synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol, a valuable chiral building block in pharmaceutical development. The synthetic stra...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol, a valuable chiral building block in pharmaceutical development. The synthetic strategy is designed for robustness, scalability, and high stereochemical fidelity, commencing from the readily available and cost-effective chiral precursor, (R)-epichlorohydrin. This guide details a two-step process: the initial nucleophilic substitution to form the key intermediate, (R)-1-(oxiran-2-ylmethyl)piperidine, followed by a regioselective ammonolysis to yield the target amino alcohol. Emphasis is placed on the causal factors influencing reaction outcomes, in-process controls (IPCs), process safety, and analytical validation. The protocols provided are intended for researchers, chemists, and engineers in a process development or pilot plant setting.
Introduction and Synthetic Strategy
Chiral 1,2-amino alcohols are privileged structural motifs found in numerous active pharmaceutical ingredients (APIs).[1] The specific stereoisomer, (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol, serves as a critical synthon whose stereochemical purity directly impacts the efficacy and safety of the final drug product.[2] The primary challenge in its synthesis is the precise installation of two functional groups—an amine and a piperidinyl moiety—around a stereogenic hydroxyl center.
The chosen synthetic route is a robust and industrially proven pathway that leverages substrate-controlled stereochemistry. By starting with (R)-epichlorohydrin, the (R)-configuration of the secondary alcohol is established at the outset and maintained throughout the synthesis. This strategy avoids complex chiral resolutions or expensive asymmetric catalysts, making it economically viable for large-scale production.
The two-step sequence is as follows:
Step 1: Synthesis of (R)-1-(oxiran-2-ylmethyl)piperidine. Piperidine acts as a nucleophile, displacing the chloride from (R)-epichlorohydrin. The subsequent intramolecular SN2 reaction, facilitated by a base, forms the desired chiral epoxide intermediate.
Step 2: Regioselective Epoxide Ring-Opening. The intermediate epoxide is subjected to nucleophilic attack by ammonia. This reaction proceeds with high regioselectivity, with the nucleophile attacking the sterically less hindered primary carbon, to yield the final product.[3]
This approach ensures a convergent and efficient synthesis, with the stereocenter set in the first raw material.
Overall Synthetic Workflow
Caption: Figure 1. High-level workflow for the synthesis.
Part 1: Scale-Up Protocol for (R)-1-(oxiran-2-ylmethyl)piperidine
Scientific Rationale and Causality
This step involves a nucleophilic substitution of the primary chloride in (R)-epichlorohydrin by piperidine, followed by an in-situ base-mediated cyclization to form the epoxide ring.
Reagent Control: The molar ratio of piperidine to epichlorohydrin is kept slightly above stoichiometric to ensure complete consumption of the epichlorohydrin, which can be difficult to remove later. Using a significant excess of piperidine is avoided to minimize cost and simplify work-up.
Temperature Management: The initial reaction is exothermic. On a large scale, (R)-epichlorohydrin must be added controllably to the piperidine solution to maintain the reaction temperature, preventing potential runaways and side reactions.[4]
Base and Solvent: An aqueous solution of a strong base like sodium hydroxide (NaOH) is used to deprotonate the intermediate chlorohydrin, promoting the intramolecular SN2 reaction that closes the epoxide ring. A co-solvent system like isopropanol (IPA) and water ensures miscibility of both organic and aqueous phases.
Jacketed glass-lined reactor (e.g., 100 L) with overhead stirring, temperature probe, condenser, and nitrogen inlet.
Addition funnel or dosing pump for controlled addition.
Separatory funnel or liquid-liquid extraction setup suitable for the batch size.
Rotary evaporator or vacuum distillation apparatus for solvent removal and product purification.
Detailed Experimental Protocol (10 kg Scale)
Safety First: This procedure involves highly hazardous materials.[5] It must be performed in a well-ventilated area (e.g., a walk-in fume hood or pilot plant bay) with appropriate engineering controls. Personnel must wear full Personal Protective Equipment (PPE), including chemical-resistant suits, gloves, and respiratory protection.
Reactor Setup: Charge the 100 L reactor with piperidine (9.6 kg, 112.7 mol) and isopropanol (20 L). Begin stirring and cool the mixture to 5-10 °C under a nitrogen atmosphere.
Controlled Addition: Slowly add (R)-epichlorohydrin (10.0 kg, 108.1 mol) to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 20 °C.
Reaction: After the addition is complete, allow the mixture to stir at 15-20 °C for 1 hour.
Base Addition: Prepare a solution of sodium hydroxide (4.75 kg, 118.8 mol) in deionized water (15 L). Cool this solution to <20 °C. Add the NaOH solution to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C.
Cyclization: After base addition, warm the reaction mixture to 40-45 °C and stir for 4-6 hours.
In-Process Control (IPC): Take an aliquot of the reaction mixture, quench with water, and extract with a suitable solvent (e.g., ethyl acetate). Analyze by GC-MS to confirm the complete consumption of (R)-epichlorohydrin.
Work-up - Quench and Extraction: Cool the reactor to 20-25 °C. Add deionized water (30 L). Transfer the mixture to an extraction vessel. Extract the product with toluene (1 x 25 L, then 2 x 15 L).
Washing: Combine the organic extracts and wash with brine (2 x 15 L) to remove residual salts and base.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.
Purification: Purify the crude oil by vacuum distillation to yield (R)-1-(oxiran-2-ylmethyl)piperidine as a clear oil.[7][8]
Expected Yield: 75-85%
Purity (GC): >98%
Part 2: Scale-Up Protocol for (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Scientific Rationale and Causality
This step is the regioselective ring-opening of the chiral epoxide with ammonia.
Nucleophile and Solvent: A large excess of aqueous ammonia is used to serve as both the nucleophile and to minimize the formation of dimeric or oligomeric byproducts. Methanol is an excellent co-solvent that ensures homogeneity.
Pressure and Temperature: The reaction is performed in a sealed pressure reactor. Heating the reaction (e.g., to 60-80 °C) is necessary to achieve a practical reaction rate. The pressure vessel contains the volatile ammonia and allows the reaction to be conducted safely above the boiling point of the solvent.[9]
Regioselectivity: Under these nucleophilic (non-acidic) conditions, the ammonolysis follows an SN2 mechanism. The ammonia molecule attacks the sterically least hindered carbon of the epoxide (C1), leading to the desired 1-amino-3-piperidino regioisomer with high selectivity.[3]
Materials and Equipment
Reagent/Material
Grade
Supplier
Notes
(R)-1-(oxiran-2-ylmethyl)piperidine
>98% purity
From Part 1
---
Ammonium Hydroxide
28-30% solution in water
Commercial
Corrosive, volatile.
Methanol
Anhydrous
Commercial
Flammable, toxic.
Sodium Hydroxide Pellets
Reagent Grade
Commercial
For final product isolation.
Dichloromethane (DCM)
Reagent Grade
Commercial
For extraction.
Equipment:
Stainless steel or Hastelloy pressure reactor (autoclave) equipped with mechanical stirring, temperature and pressure gauges, and a rupture disc.
Vacuum distillation setup for purification.
Detailed Experimental Protocol (10 kg Scale)
Safety First: This procedure is conducted under high pressure and involves corrosive and flammable materials. It must be performed in a designated high-pressure bay by trained personnel. Ensure the pressure reactor has been recently inspected and certified.
Reactor Charging: In a pre-cooled vessel, prepare a solution by carefully adding concentrated ammonium hydroxide (45 L, ~680 mol) to methanol (25 L). Cool this solution to 0-5 °C.
Substrate Addition: Charge the pressure reactor with (R)-1-(oxiran-2-ylmethyl)piperidine (10.0 kg, 70.8 mol).
Transfer: Transfer the cold ammonia/methanol solution to the pressure reactor.
Reaction: Seal the reactor according to the manufacturer's instructions. Begin stirring and slowly heat the mixture to 70-75 °C. The internal pressure will rise; monitor it closely and ensure it remains within the safe operating limits of the vessel (typically 5-8 bar).
Hold Period: Maintain the reaction at 70-75 °C for 12-18 hours.
In-Process Control (IPC): After cooling and safely venting the reactor, take a sample for analysis by HPLC or GC to confirm the disappearance of the starting epoxide.
Work-up - Solvent Removal: Cool the reactor to <20 °C. Safely vent any residual pressure. Transfer the reaction mixture to a large-volume rotary evaporator. Concentrate under reduced pressure to remove the majority of the methanol and excess ammonia.
Isolation: To the resulting aqueous residue, add sodium hydroxide pellets portion-wise with cooling until the solution is saturated (this "salts out" the product).
Extraction: Extract the product with dichloromethane (1 x 30 L, then 2 x 20 L).
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by vacuum distillation to afford (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol as a viscous oil or low-melting solid.
Expected Yield: 80-90%
Purity (HPLC): >99%
Enantiomeric Excess (Chiral HPLC): >99% ee
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces risks that may not be apparent at the lab scale. A thorough hazard analysis is mandatory.[4]
Reagent Hazards:
(R)-Epichlorohydrin: Highly toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen. All handling must occur in a closed system or with appropriate respiratory protection.[5]
Piperidine: Flammable liquid and vapor. Toxic and corrosive. Causes severe skin burns and eye damage.[6]
Ammonium Hydroxide: Corrosive. Releases ammonia gas, which is a respiratory irritant.
Thermal Hazards:
Step 1 (Epoxidation): The reaction of epichlorohydrin with piperidine and subsequent base addition are exothermic. Uncontrolled addition can lead to a thermal runaway.[10] Reaction calorimetry is recommended to quantify the heat of reaction and determine the required cooling capacity for the planned scale.
Step 2 (Ammonolysis): This reaction is performed at elevated temperature and pressure. A failure of the reactor vessel could lead to a catastrophic release of flammable and corrosive materials. Ensure all safety features of the autoclave (pressure relief valve, rupture disc) are functional and correctly rated.
Waste Management:
Aqueous waste will contain residual sodium hydroxide, sodium chloride, and traces of organic materials. It must be neutralized before disposal.
Organic solvent waste (toluene, methanol, DCM) should be collected and disposed of according to local environmental regulations.
Analytical Characterization and Quality Control
Rigorous analytical testing is required to ensure the final product meets the required specifications for use as a pharmaceutical intermediate.
Parameter
Specification
Method
Appearance
Colorless to pale yellow viscous oil or solid
Visual Inspection
Identity
Conforms to the reference standard
¹H NMR, ¹³C NMR, FT-IR, MS
Assay
≥ 99.0%
Titration (e.g., with HClO₄)
Enantiomeric Excess
≥ 99.0% ee of the (R)-isomer
Chiral HPLC
Chemical Purity
≥ 99.5% (Area %)
GC or Reverse-Phase HPLC
Water Content
≤ 0.5%
Karl Fischer Titration
Residual Solvents
Toluene, IPA, Methanol, DCM
Headspace GC
Protocol: Chiral HPLC for Enantiomeric Purity
This method is based on established techniques for resolving chiral amino alcohols.[11][12]
Column: Polysaccharide-based chiral stationary phase, e.g., Chiralpak® IA or similar.
Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine (e.g., 80:20:0.1 v/v/v). Note: The exact ratio may require optimization.
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Detection: UV at 220 nm.
Sample Prep: Dissolve ~10 mg of the final product in 10 mL of the mobile phase.
System Suitability: Inject a racemic standard to confirm baseline resolution (Rs > 1.5) between the two enantiomer peaks.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Step 1: Low Yield of Intermediate
Incomplete reaction due to insufficient base or time.
Monitor reaction by GC-MS. Extend reaction time or add a small additional charge of NaOH solution.
Loss of product during aqueous work-up.
Ensure pH of the aqueous layer is >12 during extraction. Perform an additional extraction.
Step 2: Incomplete Ammonolysis
Insufficient temperature or pressure.
Confirm reactor is properly sealed and reaching the target temperature. Extend reaction time.
Low concentration of ammonia.
Use fresh, high-concentration ammonium hydroxide.
Final Product: Low ee%
Racemization during synthesis.
Unlikely under these conditions. Confirm the chiral purity of the starting (R)-epichlorohydrin.
Inaccurate analytical method.
Validate the chiral HPLC method. Ensure the racemic standard shows two distinct peaks.
Final Product: Fails Purity
Presence of starting material or byproducts.
Optimize the final vacuum distillation. Ensure sufficient vacuum and proper fraction cutting.
Dimeric byproduct from Step 2.
Ensure a large excess of ammonia is used in Step 2. The dimer can be difficult to remove by distillation; re-crystallization may be required.
References
PureSynth. Key Factors for Successful Scale-Up in Organic Synthesis. 2025. Available from: [Link]
MDPI. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 2021. Available from: [Link]
Fauske & Associates. Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. 2025. Available from: [Link]
SpringerLink. Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Chemistry of Heterocyclic Compounds, 2014. Available from: [Link]
Loba Chemie. PIPERIDINE FOR SYNTHESIS - Safety Data Sheet. 2024. Available from: [Link]
Olin Epoxy. EPICHLOROHYDRIN - Product Stewardship Summary. Available from: [Link]
Chemfile Creations. PART I: Chemfile Creations. Available from: [Link]
Google Patents. An asymmetric synthesis method for (R)-3-amino piperidine derivatives. CN104292190A.
MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 2021. Available from: [Link]
Google Patents. A kind of HPLC analytical approach of 3-amino piperidine. CN104007202B.
Frontiers. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 2022. Available from: [Link]
MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 2013. Available from: [Link]
ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Chirality, 2014. Available from: [Link]
Wiley Online Library. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 2024. Available from: [Link]
Organic Chemistry Portal. 1,3-amino alcohol synthesis by hydroxylation. Available from: [Link]
Google Patents. Synthesis method of 3-amino-1,2-propanediol. CN103319354A.
Der Pharma Chemica. A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. 2011. Available from: [Link]
ResearchGate. A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Synlett, 2004. Available from: [Link]
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts, 2020. Available from: [Link]
ACS Publications. Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 2019. Available from: [Link]
Application Notes and Protocols for Handling Hygroscopic Amino Alcohol Intermediates in the Laboratory
Abstract Hygroscopic amino alcohol intermediates are critical building blocks in the development of numerous active pharmaceutical ingredients (APIs).[1] Their inherent affinity for atmospheric moisture, however, present...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Hygroscopic amino alcohol intermediates are critical building blocks in the development of numerous active pharmaceutical ingredients (APIs).[1] Their inherent affinity for atmospheric moisture, however, presents significant challenges during handling, storage, and analysis.[2][3] Uncontrolled moisture absorption can lead to chemical degradation, alterations in physical properties, and compromised downstream processability, ultimately impacting the final drug product's quality, stability, and therapeutic efficacy.[2][4][5] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework of best practices and protocols for the effective management of these sensitive compounds in a laboratory setting. By integrating principles of atmospheric control, specialized handling techniques, and robust analytical characterization, this document aims to ensure the integrity and reproducibility of experimental outcomes involving hygroscopic amino alcohol intermediates.
Introduction: The Challenge of Hygroscopicity in Amino Alcohol Intermediates
Amino alcohols are bifunctional organic compounds containing both an amine and an alcohol functional group.[1][6] Their chirality often plays a crucial role in the biological activity of the final API, making their stereoselective synthesis a key focus in medicinal chemistry.[1] However, the presence of polar functional groups renders many amino alcohol intermediates hygroscopic, meaning they readily absorb moisture from the surrounding environment.[2][7]
The consequences of uncontrolled moisture uptake are multifaceted and can significantly impede drug development efforts:
Chemical Degradation: Moisture can facilitate hydrolysis, oxidation, or other degradation pathways, leading to the formation of impurities and a reduction in the potency of the intermediate.[4][5][8]
Physical State Alterations: The absorption of water can induce changes in the material's physical form, such as deliquescence (dissolving in absorbed water), caking, or changes in crystal structure, which can negatively affect flowability, compressibility, and dissolution properties.[2][9]
Inaccurate Weighing and Stoichiometry: The presence of an unknown amount of water leads to inaccuracies in weighing, affecting the stoichiometry of subsequent reactions and leading to impure products or reduced yields.
Analytical Challenges: Moisture can interfere with various analytical techniques, complicating characterization and quantification.[10]
This guide provides a systematic approach to mitigate these challenges, ensuring the reliable use of hygroscopic amino alcohol intermediates in research and development.
Foundational Principles: Creating and Maintaining an Inert Environment
The cornerstone of successfully handling hygroscopic materials is the rigorous exclusion of atmospheric moisture. This is achieved by working within a controlled inert atmosphere.[11]
Gloveboxes
Gloveboxes are sealed enclosures that provide a highly controlled inert environment, typically with oxygen and moisture levels maintained below 1 part per million (ppm).[12][13] They are the preferred method for handling highly sensitive or large quantities of hygroscopic amino alcohols.
Key Features and Considerations:
Atmosphere: Typically filled with high-purity nitrogen or argon.[14]
Antechamber: Used to transfer materials into and out of the glovebox without compromising the internal atmosphere.[13][14]
Catalyst System: Continuously removes trace oxygen and moisture.[13]
Schlenk Lines
A Schlenk line is a dual-manifold glass apparatus that allows for the manipulation of air-sensitive compounds using alternating cycles of vacuum and inert gas.[12][13][14] It is a versatile and cost-effective alternative to a glovebox for smaller-scale reactions.
Fundamental Operations:
Purging: Glassware is connected to the line and subjected to several cycles of vacuum followed by backfilling with an inert gas (e.g., nitrogen or argon) to remove adsorbed moisture and air.[14]
Positive Pressure: A slight positive pressure of inert gas is maintained throughout the experiment to prevent air from entering the system.[15]
Protocols for Handling and Storage
Storage of Hygroscopic Amino Alcohols
Proper storage is the first line of defense against moisture contamination.
Protocol 1: Long-Term Storage
Container Selection: Use amber glass bottles with tight-fitting, polytetrafluoroethylene (PTFE)-lined caps. For highly sensitive materials, consider flame-sealed ampoules.
Inert Atmosphere: If the material is received in a standard container, it should be transferred to a pre-dried vial or bottle inside a glovebox.
Secondary Containment: Place the primary container inside a desiccator containing a suitable drying agent (e.g., Drierite®, silica gel). For added protection, the desiccator can be stored inside a nitrogen-purged cabinet.
Labeling: Clearly label the container with the compound name, date received, date opened, and a prominent "HYGROSCOPIC" warning.
Weighing and Dispensing
Accurate weighing is critical and must be performed in a controlled environment.
Protocol 2: Weighing in a Glovebox
Equilibration: Bring the sealed container of the amino alcohol intermediate into the glovebox antechamber and allow it to equilibrate to the glovebox atmosphere for at least 30 minutes.
Tare: Place a pre-dried weighing vessel on an analytical balance inside the glovebox and tare it.
Dispensing: Quickly open the container and transfer the desired amount of the solid to the weighing vessel.
Sealing: Immediately and securely seal the main container.
Recording: Record the weight and promptly use the dispensed material for the intended application.
Protocol 3: Weighing Outside a Glovebox (for less sensitive materials)
Preparation: Have a pre-dried, capped vial ready.
Rapid Transfer: In a fume hood with low airflow, briefly open the main container and quickly transfer an approximate amount of the solid to the pre-weighed vial.
Sealing and Weighing: Immediately cap the vial and weigh it. The difference in weight will be the amount of substance transferred.
Inerting: If the material is to be used in a reaction, the vial can be purged with an inert gas.
Analytical Characterization of Hygroscopic Amino Alcohols
Robust analytical methods are essential to quantify moisture content and assess the stability of hygroscopic intermediates.
Karl Fischer Titration: The Gold Standard for Moisture Determination
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[16][17][18] It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, and a base.[19][20]
Table 1: Comparison of Karl Fischer Titration Methods
Method
Principle
Typical Water Content Range
Advantages
Disadvantages
Volumetric
The sample is dissolved in a solvent and titrated with a KF reagent of a known concentration to a defined endpoint.[16][19]
> 0.1%
Faster for high water content; less expensive instrumentation.
Less sensitive than coulometric KF.
Coulometric
Iodine is generated electrochemically in the titration cell, and the amount of charge passed is directly proportional to the amount of water.[16][19]
1 ppm to 5%
Extremely sensitive for trace amounts of water; no need to standardize the titrant.
Slower for high water content; more expensive instrumentation.
Protocol 4: Moisture Content Determination by Volumetric Karl Fischer Titration
Instrument Preparation: Ensure the KF titrator is clean, dry, and the solvent in the titration vessel is conditioned (i.e., free of residual water).
Sample Preparation (in a glovebox or dry environment): Accurately weigh a suitable amount of the hygroscopic amino alcohol intermediate into a pre-dried, gas-tight syringe or a sample boat.
Sample Introduction: Quickly and carefully introduce the sample into the titration vessel, ensuring no atmospheric moisture is introduced.
Titration: Start the titration. The instrument will automatically add the KF reagent and determine the endpoint.
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the amount of adsorbed or bound water, which will be lost upon heating.
X-Ray Diffraction (XRD)
XRD can be used to identify changes in the crystalline structure of the amino alcohol intermediate that may occur upon moisture absorption.[10] Hygroscopic compounds can exhibit changes in crystallinity, peak broadening, or even phase transformations when exposed to humidity.[10]
Drying Protocols for Hygroscopic Amino Alcohol Intermediates
If an intermediate has absorbed moisture, it may be necessary to dry it before use. The choice of drying method depends on the thermal stability of the compound.
Protocol 5: Vacuum Oven Drying
Sample Preparation: Spread the material in a thin layer in a shallow glass dish.
Drying: Place the dish in a vacuum oven and apply a vacuum.
Temperature: If the compound is thermally stable, the oven can be gently heated to accelerate drying. The temperature should be kept well below the compound's melting or decomposition point.
Monitoring: Periodically remove a small sample (using proper inert atmosphere techniques) and analyze its moisture content by Karl Fischer titration until the desired level is reached.
Protocol 6: Drying with a Desiccant under Vacuum
For heat-sensitive compounds, drying can be achieved at room temperature in a vacuum desiccator containing a strong desiccant like phosphorus pentoxide.
Visual Workflow and Decision-Making Diagrams
The following diagrams, generated using Graphviz, illustrate key workflows for handling hygroscopic amino alcohol intermediates.
Diagram 1: Decision Tree for Handling a New Hygroscopic Intermediate
Caption: Decision-making process for a new intermediate.
Diagram 2: Experimental Workflow Using a Hygroscopic Reagent
Caption: Step-by-step experimental workflow.
Conclusion
The successful use of hygroscopic amino alcohol intermediates in pharmaceutical development hinges on a proactive and meticulous approach to moisture control. By implementing the principles and protocols outlined in this guide—from rigorous atmospheric control and proper storage to precise analytical characterization—researchers can ensure the integrity of these critical building blocks. Adherence to these best practices will not only enhance the reliability and reproducibility of experimental results but also contribute to the overall quality and stability of the final active pharmaceutical ingredient.
References
AMINO ALCOHOL 2A. (2015, January 7). Nippon Nyukazai Co., Ltd.
AMINO ALCOHOL 2FA. (2023, January 26). Nippon Nyukazai Co., Ltd.
AMINO ALCOHOL EA. (2018, June 12). Nippon Nyukazai Co., Ltd.
Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]
Characterizing Hygroscopic Materials via Droplet Evaporation. (2020, February 18). Langmuir. Retrieved from [Link]
Chemists succeed in synthesis of aminoalcohols by utilizing light. (2021, January 4). Universität Münster. Retrieved from [Link]
Common synthetic strategies for the preparation of 1,2‐amino alcohols. (n.d.). ResearchGate. Retrieved from [Link]
Effective Ways of Moisture Sensitive Device Storage and Handling. (n.d.). PCBCart. Retrieved from [Link]
Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. (n.d.). Pubs.rsc.org. Retrieved from [Link]
General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. (2016, May 3). ACS Publications. Retrieved from [Link]
How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved from [Link]
How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). MDPI. Retrieved from [Link]
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]
Karl Fischer Titration. (2025, August 13). Qualitest. Retrieved from [Link]
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]
Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry. Retrieved from [Link]
Mixing & Drying Hygroscopic Materials. (2025, December 9). PerMix. Retrieved from [Link]
Moisture Content by Karl Fischer Titration. (n.d.). ARDL. Retrieved from [Link]
A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025, February 3). ResearchGate. Retrieved from [Link]
Objectives, Applications and Mechanism of Drying Process. (n.d.). Pharmaguideline. Retrieved from [Link]
Pharmaceutical humidity control. (n.d.). Munters. Retrieved from [Link]
Safety Data Sheet: 2-Aminoethanol. (n.d.). Carl ROTH. Retrieved from [Link]
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Colorcon. Retrieved from [Link]
Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. (2023, June 11). YouTube. Retrieved from [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023, May 8). Labinsights. Retrieved from [Link]
What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved from [Link]
What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (2026, February 10). KINTEK. Retrieved from [Link]
Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. (n.d.). Multisorb. Retrieved from [Link]
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). SCIRP. Retrieved from [Link]
Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of (2R)-1-amino-3-(piperidin-1-yl)propan-2...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol via recrystallization. Recrystallization is a critical purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[1] This guide details a systematic, small-scale screening protocol designed to efficiently identify suitable single-solvent or mixed-solvent systems, thereby ensuring high purity and recovery of the target compound. The protocols and principles described herein are grounded in fundamental chemical principles and are designed to be a self-validating framework for process development.
Understanding the Molecule: Physicochemical Profile
A successful recrystallization strategy begins with an analysis of the target molecule's structure. (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a chiral amino alcohol with several key functional groups that dictate its solubility and intermolecular interactions:
Primary Amine (-NH₂): Capable of acting as both a hydrogen bond donor and acceptor.
Secondary Alcohol (-OH): A strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.
Tertiary Amine (Piperidine Ring): Acts as a hydrogen bond acceptor.
The presence of multiple polar, hydrogen-bonding functional groups makes (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol a highly polar compound. This intrinsic polarity is the guiding principle for initial solvent selection, based on the adage "like dissolves like."[2][3] Polar compounds tend to be more soluble in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2]
Theoretical Principles of Solvent Selection for Recrystallization
The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[4][5] This solubility differential is the driving force for crystallization upon cooling.[6]
Key Criteria for a Recrystallization Solvent:
High Temperature Coefficient: The solvent must exhibit a significant difference in its ability to dissolve the compound at high versus low temperatures.[1]
Inertness: The solvent must not react chemically with the compound.[1]
Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[7]
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals by evaporation.[2]
When no single solvent meets these criteria, a mixed-solvent system is often employed.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[2][8] The two solvents must be miscible.[5][8]
Caption: Workflow for single-solvent screening and decision making.
Step-by-Step Protocol:
Preparation: Aliquot approximately 20-30 mg of crude (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol into several small, labeled test tubes.
Room Temperature Test: To each tube, add a candidate solvent dropwise (starting with ~0.5 mL) and vortex thoroughly. Observe and record the solubility at room temperature.
Hot Solubility Test: If the compound is insoluble or partially soluble at room temperature, heat the test tube gently in a heating block to near the solvent's boiling point.[9] Add more solvent dropwise if necessary until the solid dissolves completely. Record the observation.
Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the tube with a glass rod or place it in an ice-water bath to induce crystallization.[10]
Record Observations: Note the quality and quantity of the crystals formed.
Data Interpretation and Solvent System Selection
Based on the high polarity of the target molecule, a suggested list of screening solvents is provided below. The results from the screening protocol should be tabulated for easy comparison.
Single Solvent: The ideal choice is a solvent that shows low solubility at room temperature but complete solubility at high temperature, with good crystal formation upon cooling (e.g., Isopropanol in the example).
Mixed Solvent: If no single solvent is ideal, select a miscible pair.[11] Choose a "good" solvent where the compound is very soluble (e.g., Methanol) and a "poor" solvent where it is insoluble (e.g., Heptane).
Protocol for Mixed-Solvent Recrystallization
This protocol should be used when a suitable single solvent cannot be identified.
Workflow Diagram:
Caption: General workflow for a two-solvent recrystallization.
Step-by-Step Protocol:
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., Methanol).[8][9]
Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., Heptane) dropwise until a persistent cloudiness appears. This indicates the solution is saturated.[8][12]
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.[8]
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[4]
Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent or a cold mixture of the two solvents to remove any adhering mother liquor.[11]
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting
Oiling Out: If the compound separates as a liquid instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute.[2] To remedy this, add more "good" solvent to lower the saturation point, reheat to dissolve the oil, and cool again.
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. If that fails, induce crystallization by scratching the flask's inner surface with a glass rod or by adding a "seed crystal" of the pure compound.[10]
Low Recovery: This can be caused by using too much solvent during the dissolution step or washing the final crystals with too much cold solvent.[4] Always use the minimum amount of solvent necessary.
References
UCLA Chemistry and Biochemistry.
Michigan State University Department of Chemistry.
California State University, Sacramento.
BenchChem.
University of Arizona Department of Chemistry and Biochemistry.
University of Massachusetts Amherst Chemistry Department.
Nichols, L. (2022, April 7). 7.14: Mixed Solvent Crystallization.
University of York, Department of Chemistry.
Tipson, R. S. (1950). Theory, Scope, and Methods of Recrystallization. Analytical Chemistry, 22(5), 628–636.
Technical Support Center: Troubleshooting Piperidine Removal from Amino Propanol Mixtures
Welcome to the Advanced Technical Support Center. Separating unreacted piperidine from amino propanol reaction mixtures is a notoriously difficult downstream processing step.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. Separating unreacted piperidine from amino propanol reaction mixtures is a notoriously difficult downstream processing step. Because both compounds are highly polar, basic, and water-miscible aliphatic amines, standard purification techniques often fail.
This guide is designed for researchers and drug development professionals. It breaks down the physicochemical causality behind these separation failures and provides field-proven, self-validating protocols to isolate your pure amino propanol product.
Part 1: Physicochemical Profiling
To understand why certain purifications fail, we must first compare the quantitative data of the target product and the impurity.
Table 1: Comparative Physicochemical Data
Property
Piperidine (Impurity)
3-Amino-1-propanol (Product)
Separation Implication
Amine Class
Secondary Amine
Primary Amine
Scavenger resins will preferentially attack the product.
Boiling Point
106 °C
184–187 °C
High differential (~80 °C) enables evaporative separation.
pKa (Conjugate Acid)
~11.2
~10.6
Both will co-extract into aqueous acids; LLE is unviable.
Water Solubility
Miscible
Miscible
Aqueous washes cannot partition the mixture.
Data sourced from authoritative chemical databases , .
Part 2: Frequently Asked Questions (FAQs) & Causality
Q1: Why can't I use standard liquid-liquid extraction (LLE) with an acidic wash to remove the piperidine?The Causality: Liquid-liquid extraction relies on differential partitioning. Because piperidine (pKa ~11.2) and 3-amino-1-propanol (pKa ~10.6) possess nearly identical basicities, introducing an aqueous acidic wash (e.g., 1M HCl or citric acid) will immediately protonate both molecules into their ammonium salts. Consequently, both compounds will migrate entirely into the aqueous layer. You cannot selectively partition them using pH adjustments.
Q2: Can I use a polymer-supported scavenger resin (e.g., isocyanate or aldehyde resins) to trap the piperidine?The Causality: No, doing so will destroy your yield. While electrophilic scavenger resins are excellent for removing excess amines, they rely on nucleophilic attack. 3-Amino-1-propanol is a primary amine, making it sterically less hindered and kinetically more nucleophilic than the secondary amine piperidine. An isocyanate resin will preferentially scavenge your target product. Conversely, aldehyde-based resins (like benzyloxybenzaldehyde) are explicitly designed to selectively trap primary amines, which would entirely consume your amino propanol.
Q3: What is the most reliable method for separating these two compounds?The Causality: You must exploit their boiling point differential via azeotropic co-evaporation . Piperidine boils at 106 °C, whereas 3-amino-1-propanol boils at 184–187 °C. Piperidine readily co-evaporates with toluene under reduced pressure. This technique is the industry standard, widely validated in Fmoc solid-phase peptide synthesis (SPPS) workflows where toluene co-evaporation routinely strips cleaved piperidine from peptide mixtures .
Part 3: Separation Workflow Visualization
Workflow for the separation of piperidine from amino propanol using toluene co-evaporation.
Part 4: Step-by-Step Methodologies
Protocol 1: Toluene Co-Evaporation (The "Chaser" Method)
This protocol uses toluene to alter the vapor pressure dynamics, facilitating piperidine removal without requiring temperatures that would vaporize the amino propanol.
Initial Concentration : Transfer the crude reaction mixture to a round-bottom flask. Remove highly volatile reaction solvents (e.g., DCM, methanol) using a rotary evaporator at 30–40 °C and ~200 mbar.
Toluene Addition : Add 10–15 mL of HPLC-grade toluene per gram of crude mixture.
Co-evaporation : Reduce the pressure to 20–50 mbar and increase the water bath temperature to 40–50 °C. Allow the toluene to evaporate completely. The piperidine will be carried into the vapor phase alongside the toluene.
Iteration : Repeat the toluene addition and evaporation cycle 3 to 5 times to ensure maximum depletion of the secondary amine.
Self-Validation (NMR Check) : Dissolve a small aliquot of the resulting oil in CDCl₃. Run a ¹H NMR spectrum and check for the disappearance of the characteristic piperidine multiplet at δ 1.50–1.60 ppm (the β and γ protons).
Decision Gate: If the piperidine integral is <2% relative to your amino propanol signals, proceed to dry the product under high vacuum. If trace amounts persist due to hydrogen bonding, proceed to Protocol 2.
If NMR indicates trace piperidine strongly hydrogen-bonded to the amino propanol, a short-path vacuum distillation will force the separation.
Setup : Transfer the concentrated oil to a Kugelrohr distillation bulb. Ensure the system is properly greased to hold a deep vacuum.
Parameters : Apply high vacuum (<1 mbar). Set the Kugelrohr oven temperature to 110–120 °C.
Distillation : Piperidine (b.p. 106 °C at atmospheric pressure, much lower under vacuum) will rapidly distill into the receiving bulb. Cool the receiving bulb with a dry ice/acetone bath to trap the volatile amine. The 3-amino-1-propanol (b.p. 184 °C) will remain safely in the heating bulb.
Validation : Weigh the retentate in the heating bulb. Run a final ¹H NMR to confirm absolute purity and the complete absence of the δ 1.50–1.60 ppm piperidine signal.
References
PubChem . "Piperidine | C5H11N | CID 8082" National Center for Biotechnology Information. URL:[Link]
PubChem . "3-Amino-1-propanol | C3H9NO | CID 9086" National Center for Biotechnology Information. URL: [Link]
Tolomelli, A. et al. "Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases." Green Chemistry (2021). URL:[Link]
Optimization
Technical Support Center: Optimization of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol Synthesis
Executive Summary & Synthetic Strategy The Challenge: Synthesizing (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol (hereafter Target Molecule ) typically suffers from three primary yield-killing mechanisms: Regio-scrambling:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Synthetic Strategy
The Challenge:
Synthesizing (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol (hereafter Target Molecule ) typically suffers from three primary yield-killing mechanisms:
Regio-scrambling: Incorrect ring-opening of the starting epoxide.
Poly-alkylation: The newly formed primary amine reacting with the intermediate epoxide (dimerization).
Isolation Losses: High water solubility making extraction difficult.
The Solution:
This guide moves beyond standard textbook protocols, advocating for a Stepwise Chemo-Enzymatic or Controlled Temperature approach. We utilize (R)-epichlorohydrin as the chiral pool starting material.[1]
Validated Synthetic Pathway
The most robust route preserves stereochemistry by avoiding direct SN2 displacement at the chiral center.
Step 3 (Aminolysis): Ring opening with Ammonia (or Surrogate)
Target Molecule.
Caption: Figure 1. The stereochemically conservative route.[2] Note that while Cahn-Ingold-Prelog (R/S) designations may flip due to substituent priority changes, the spatial arrangement of the chiral center is preserved.
Critical Step Analysis & Troubleshooting
Module 1: The Piperidine Addition (Step 1)
Objective: Attach the piperidine ring without polymerizing the epichlorohydrin.
The Problem: Epichlorohydrin is prone to polymerization catalyzed by heat or Lewis acids.
The Fix: Kinetic control.
Parameter
Recommendation
Scientific Rationale
Temperature
0°C to 5°C
Low temperature favors nucleophilic attack at the less substituted carbon (C3) over polymerization.
Solvent
Methanol or Water
Protic solvents activate the epoxide oxygen via hydrogen bonding, facilitating ring opening without Lewis acids [1].
Stoichiometry
1.0 : 1.05 (Epi:Pip)
Slight excess of piperidine ensures complete consumption of the carcinogenic epichlorohydrin.
Diagnosis: Exotherm runaway leading to polymerization.
Action: Slow the addition rate of piperidine. Ensure efficient cooling. Do not allow temperature to exceed 10°C.
Module 2: The Nitrogen Introduction (Step 3)
Objective: Introduce the primary amine without creating dimers (bis-alkylation).
The Problem: The product (primary amine) is more nucleophilic than ammonia. As product forms, it competes with ammonia for the remaining epoxide, forming a "dimer" impurity (
amine).
Method A: The "Brute Force" Ammonia Method (Industrial Standard)
Protocol: Use 20–50 equivalents of Ammonia in Methanol (7N
in MeOH).
Why: Le Chatelier’s principle. Flooding the reaction with
statistically favors the attack by over the product amine [2].
Pros: Cheap reagents.
Cons: High pressure vessel required; difficult solvent recovery.
Method B: The Azide Surrogate (High Purity/Yield)
Protocol: Open epoxide with Sodium Azide (
) followed by Hydrogenation ().
Why: Azide is a distinct nucleophile that does not react further. Zero dimerization.
Pros: Near quantitative yield; very high purity.
Cons: Safety concerns with azides (toxic/explosive potential).
Decision Matrix:
If scale < 10g: Use Method B (Azide) for ease of purification.
If scale > 100g: Use Method A (Ammonia) to avoid azide safety hazards.
Purification & Isolation Guide
The high polarity of the target molecule makes it difficult to extract from aqueous reaction mixtures.
The "Salting Out" Protocol:
Basify: Ensure pH > 12 using NaOH (converts ammonium salts to free base).
Saturation: Saturate the aqueous phase with NaCl or
.
Extraction Solvent: Do NOT use Diethyl Ether. Use n-Butanol or DCM:Isopropanol (3:1) .
Why? The partition coefficient (
) of the amino-alcohol is too low for non-polar solvents.
Drying: Dry organic layer over
, not (amines can coordinate to Mg).
Interactive Troubleshooting Logic
Caption: Figure 2. Diagnostic logic tree for isolating yield losses.
Frequently Asked Questions (FAQ)
Q1: Why do I see a "dimer" impurity even when using 10 equivalents of ammonia?A: The reaction kinetics favor the secondary amine product over ammonia because the product is more nucleophilic (due to the electron-donating alkyl chain). 10 equivalents is often insufficient. Literature suggests 30-50 equivalents are necessary to suppress dimerization below 5% [2].
Q2: Can I use (S)-Epichlorohydrin to get the (2R) product?A: No. If you follow the standard route (Piperidine attack at C3
Cyclization Ammonia attack at C3), the stereocenter at C2 is never inverted via backside attack. Therefore:
Note: Always verify optical rotation or use Chiral HPLC, as some "inversion" protocols (e.g., Mitsunobu) exist but are not recommended here.
Q3: My product is an oil that won't crystallize. How do I purify it?A: These amino-alcohols are often viscous oils (hygroscopic).
Salt Formation: Convert to the Oxalate or Fumarate salt. These often crystallize well from Ethanol/Ether.
Vacuum Distillation: Only possible with high vacuum (<1 mmHg) due to high boiling point. Watch for decomposition.
Q4: Is the Azide route safe?A: Sodium Azide releases hydrazoic acid (
) in acid, which is explosive.
Rule: Never use halogenated solvents (DCM) with Azide (forms explosive di-azidomethane).
Rule: Keep pH basic.
Alternative: If safety is paramount, use Potassium Phthalimide (Gabriel Synthesis), though hydrazine deprotection is required.
References
Lizza, J. R., & Moura-Letts, G. (2017).[3] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[3] Synthesis, 49(06), 1231-1242. Link
Actelion Pharmaceuticals. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4537. Link
Benedetti, F., et al. (2018). Regioselective ring opening of epoxides.[2][3][4][5] Organic & Biomolecular Chemistry. Link
Sigma-Aldrich. (n.d.). 1-Amino-3-(piperidin-1-yl)propan-2-ol Product Data. Link
Troubleshooting low enantiomeric excess in amino alcohol synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis . This guide is engineered for researchers and drug development professionals facing stereochemical fidelity issues—specifically, low enantiomeric excess (...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Asymmetric Synthesis . This guide is engineered for researchers and drug development professionals facing stereochemical fidelity issues—specifically, low enantiomeric excess (ee)—during the synthesis of chiral amino alcohols.
As a Senior Application Scientist, I have structured this guide to bypass superficial fixes and instead target the fundamental thermodynamic, kinetic, and mechanistic causalities behind stereochemical failures. We will troubleshoot the two most prominent industrial methods for amino alcohol synthesis: Transition-Metal Catalyzed Asymmetric Hydrogenation and Biocatalysis (ω-Transaminases) .
Diagnostic Logic Tree
Diagnostic workflow for troubleshooting low ee in amino alcohol synthesis.
Q1: I am using a Ru-BINAP/diamine catalyst for the asymmetric hydrogenation of an
-amino ketone, but my ee is plateauing at 70%. Why is this happening, and how can I fix it?
The Causality:
The Noyori asymmetric hydrogenation relies on a highly ordered, concerted six-membered pericyclic transition state where the ketone coordinates directly to the ruthenium center 1. Low ee in
-amino ketones is rarely a flaw in the ligand design; rather, it stems from three competing kinetic factors:
Keto-Enol Tautomerization:
-amino ketones are highly prone to enolization. If the enol form is reduced, or if the stereocenter alpha to the carbonyl epimerizes faster than the rate of hydrogenation, stereochemical fidelity is permanently lost 2.
Background Racemic Reduction: Trace oxygen degrades the active 16-electron Ru-hydride species into a non-selective Lewis acid, promoting a racemic background reaction.
Thermal Degradation of the Transition State: Higher temperatures increase the rate of the non-selective background reaction exponentially compared to the enantioselective pathway.
Data Presentation: Troubleshooting Noyori Hydrogenation Parameters
Parameter
Causality / Effect on Reaction
Recommended Action for High ee
Temperature
High temps accelerate enolization and background racemic reduction.
Maintain at 25 °C; do not heat to force conversion.
H₂ Pressure
Low pressure slows the desired enantioselective hydride transfer.
Increase to 8–10 atm (115–150 psi).
Base (t-BuOK)
Excess base promotes -proton abstraction and epimerization.
Self-Validating Protocol: Optimized Noyori Hydrogenation of
-Amino Ketones
This protocol is designed as a self-validating system: if conversion is achieved but ee remains low, the failure point is definitively isolated to substrate epimerization rather than catalyst death.
Catalyst Activation (Glovebox): In an argon-filled glovebox, dissolve the precatalyst [RuCl2((S)-BINAP)((S)-DAIPEN)] (0.05 mol%) and t-BuOK (0.8 mol%) in anhydrous, rigorously degassed isopropanol. Stir for 15 minutes at room temperature to generate the active 16-electron Ru-hydride species 2.
Substrate Preparation: Dissolve the
-amino ketone (1.0 equiv) in anhydrous isopropanol.
Pressurization: Transfer the mixture to a high-pressure autoclave. Purge the headspace with H₂ gas three times to displace any residual inert gas, then pressurize to 8 atm 3.
Reaction Execution: Stir vigorously at 25 °C for 15-24 hours. Crucial: Do not apply heat.
Validation & Workup: Carefully vent the H₂ gas. Concentrate the mixture under reduced pressure. Analyze an unpurified aliquot via Chiral HPLC. A successful run should yield >95% ee. If ee is low but conversion is 100%, lower the base concentration to 0.4 mol% to suppress tautomerization.
Module B: Biocatalysis (
-Transaminases)
Q2: My
-transaminase (-TA) mediated synthesis of a 1,2-amino alcohol from a hydroxyketone is yielding low conversion and poor ee. Is the enzyme degrading?
The Causality:
The causality of poor ee in
-TA systems is rarely enzyme degradation. -Transaminases are intrinsically highly stereoselective (often >99% ee) because their active sites contain strictly defined large and small binding pockets adjacent to the pyridoxal 5'-phosphate (PLP) cofactor [[4]](). Instead, failure is governed by Le Chatelier's principle and substrate dynamics:
Thermodynamic Reversibility: Transamination is a thermodynamically neutral equilibrium. If the amine donor (e.g., isopropylamine) is not in massive excess, the reverse reaction (product consumption and racemization) dominates, eroding both conversion and ee 5.
Aqueous Tautomerization: Hydroxyketones can undergo keto-enol tautomerization in the aqueous buffer, leading to unexpected isomers or racemic background products that the enzyme cannot process stereoselectively 6.
Data Presentation: Amine Donor Concentration vs. Reaction Metrics
Amine Donor Concentration
Thermodynamic Effect
Expected Conversion
Expected ee
1.0 Equivalent
Equilibrium reached prematurely; high reversibility.
Completely suppresses reverse reaction and racemization.
> 95%
> 99%
Self-Validating Protocol:
-Transaminase Asymmetric Synthesis
This protocol utilizes an overwhelming excess of isopropylamine to force the equilibrium, validating whether the low ee was a thermodynamic issue or a fundamental enzyme-substrate mismatch.
Buffer Preparation: Prepare a 50 mM HEPES buffer adjusted to pH 7.5. Add 2.5 mM of the PLP cofactor to ensure the enzyme's active site remains fully saturated 6.
Substrate & Donor Addition: Add the prochiral hydroxyketone to a final concentration of 10 mM. Immediately add isopropylamine (amine donor) to a final concentration of 1 M (a 100-fold excess) to heavily bias the equilibrium 6.
Enzyme Addition: Add the specific
-TA (e.g., 2.6 U/mL). Ensure the chosen TA matches your desired stereochemistry (Fold-Type I for (S)-selective, Fold-Type IV for (R)-selective) [[4]]().
Incubation: Incubate the reaction mixture at 30 °C on an orbital shaker at 180 rpm for 24 hours 7.
Extraction & Validation: Saturate the aqueous layer with solid NaCl to salt-out the organic products. Extract with MTBE (2 x 500 µL). Dry the combined organic phases over MgSO₄ and analyze via GC-FID or chiral NP-HPLC [[7]](). High ee (>99%) validates the correct pocket-match and equilibrium shift.
References
Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. ResearchGate. 6
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.2
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 5,7. BenchChem. 3
High yield synthesis of enantiopure 1,2-amino alcohols from l-phenylalanine via linear and divergent enzymatic cascades. University of Amsterdam. 7
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. National Institutes of Health (NIH). 8
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Royal Society of Chemistry (RSC). 5
Technical Support Center: Resolving Solubility Challenges of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol in Aqueous Solutions
This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility issues encountered with (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol in water....
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility issues encountered with (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol in water. Understanding the physicochemical properties of this amino alcohol is the first step toward overcoming these challenges and ensuring the success of your experiments.
Understanding the Molecule: Key Physicochemical Properties
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is a chiral molecule containing a primary amine, a secondary alcohol, and a tertiary amine within the piperidine ring. This combination of functional groups dictates its solubility behavior in aqueous media. The presence of amine and hydroxyl groups allows for hydrogen bonding with water, which generally promotes solubility.[1][2] However, the carbon backbone and the piperidine ring introduce hydrophobic characteristics that can limit its solubility, especially as the molecule's size increases.[1][3]
Frequently Asked Questions (FAQs)
Here, we address common questions and provide initial troubleshooting steps for resolving solubility issues with (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol.
Q1: Why is my (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol not dissolving completely in water at my desired concentration?
A1: Several factors can contribute to this issue. The intrinsic solubility of the free base form of the compound in neutral water might be limited. Like other amines, its solubility is highly dependent on the pH of the solution.[4] Additionally, the temperature of the solvent and the particle size of the solid material can play significant roles in the dissolution rate.[5]
Initial Troubleshooting Steps:
pH Adjustment: Since the compound has basic amine groups, lowering the pH of the aqueous solution will protonate these groups, forming a more soluble salt.[4]
Gentle Heating: Increasing the temperature of the solvent can enhance the solubility of many solid compounds.[5]
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[5]
Q2: I've tried adjusting the pH, but the compound still precipitates. What should I do next?
A2: If pH adjustment alone is insufficient, you may be observing the "common ion effect" if you are using a buffer to control the pH, or you may need to consider other formulation strategies. The choice of the acid used for pH adjustment can also be critical, as different counter-ions will form salts with varying solubilities.
Advanced Troubleshooting:
Salt Form Selection: Instead of relying on in-situ salt formation by adding acid, consider using a pre-formed salt of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol (e.g., hydrochloride, citrate, tartrate). Different salt forms can exhibit significantly different aqueous solubilities.
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of your compound.[5] Common co-solvents in pharmaceutical preparations include ethanol, propylene glycol, and polyethylene glycol (PEG).
Q3: Can temperature cycling help to dissolve the compound?
A3: Yes, in some cases, a controlled heating and cooling cycle can help. Heating the solution can help to dissolve the compound, and then slow cooling may allow it to remain in a supersaturated state for a period. However, this may not result in a thermodynamically stable solution, and precipitation could occur over time. This technique is more of a temporary fix and may not be suitable for all applications.
In-Depth Troubleshooting Guides and Protocols
This section provides detailed, step-by-step protocols for systematically addressing solubility issues.
Protocol 1: pH-Dependent Solubility Profiling
Understanding how pH affects the solubility of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is crucial for developing a robust formulation.
Objective: To determine the solubility of the compound across a range of pH values.
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis.[6][7]
Procedure:
Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10) using deionized water and adjusting with 0.1 M HCl or 0.1 M NaOH.
To a known volume of each pH-adjusted solution, add an excess amount of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol. This is to ensure that a saturated solution is formed.
Stir the suspensions at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. The time to reach equilibrium can vary but is often achieved within 24 hours.[6]
After equilibration, allow the undissolved solid to settle.
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
Dilute the filtered sample with a suitable mobile phase or solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
Plot the measured solubility (in mg/mL or M) against the corresponding pH value.
Expected Outcome: You will likely observe that the solubility of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol is significantly higher at lower pH values due to the protonation of the amine groups.[4][8][9]
Protocol 2: Co-solvent Screening for Enhanced Solubility
When pH adjustment is not sufficient or not desirable for your experimental conditions, the use of co-solvents can be an effective strategy.
Objective: To identify a suitable co-solvent system to increase the solubility of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol.
Materials:
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Deionized water
A selection of water-miscible organic solvents (e.g., ethanol, isopropanol, propylene glycol, PEG 400, dimethyl sulfoxide (DMSO)).
Stir plate and stir bars
Analytical balance
Filtration apparatus
HPLC or UV-Vis spectrophotometer
Procedure:
Prepare a series of co-solvent mixtures with water at different ratios (e.g., 10%, 20%, 30% v/v of the organic solvent).
Following a similar procedure to the pH-solubility profiling, add an excess of the compound to each co-solvent mixture.
Stir the mixtures at a constant temperature until equilibrium is reached.
Filter the saturated solutions and analyze the concentration of the dissolved compound.
Plot the solubility as a function of the co-solvent concentration.
Causality Behind Experimental Choices: The selection of co-solvents is based on their ability to reduce the polarity of the aqueous medium, making it more favorable for the less polar parts of the (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol molecule to dissolve.[5]
Data Presentation
Table 1: Hypothetical pH-Solubility Profile of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol at 25 °C
pH
Solubility (mg/mL)
2.0
> 200
4.0
150
6.0
50
7.0
15
8.0
5
10.0
< 1
Table 2: Hypothetical Solubility in Different Co-solvent Systems at 25 °C
Co-solvent System (v/v)
Solubility (mg/mL)
Water
15
10% Ethanol in Water
25
20% Ethanol in Water
40
10% Propylene Glycol in Water
30
20% Propylene Glycol in Water
55
Visualization of Experimental Workflows
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: Step-by-step protocol for pH-dependent solubility profiling.
Concluding Remarks
The solubility of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol in water is a multifaceted issue that can be effectively addressed through a systematic approach. By understanding the fundamental physicochemical properties of the molecule and methodically exploring the effects of pH and co-solvents, researchers can overcome solubility challenges and achieve their desired experimental outcomes. For particularly difficult cases, exploring different salt forms of the active pharmaceutical ingredient may provide a viable path forward.
References
askIITians. (2025, March 4). Why are amines soluble in nature? Retrieved from [Link]
Vedantu. Physical Properties of Amines Explained with Examples. Retrieved from [Link]
BrainKart. (2021, July 4). Physical and Chemical properties of amines. Retrieved from [Link]
CK-12 Foundation. (2026, March 1). Physical Properties of Amines. Retrieved from [Link]
GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved from [Link]
SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
Fuchs, S., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7248-7255. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Teva API. (2018, July 26). Solving solubility issues in modern APIs. Retrieved from [Link]
PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
Almac. Key strategies central to overcoming poor API solubility. Retrieved from [Link]
University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
ACS Publications. (2011, February 18). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Retrieved from [Link]
Technical Support Center: Stability of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Answering the user's request. Prepared by the Senior Application Scientist Team Welcome to the technical support guide for (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol.
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user's request.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this molecule, particularly under basic conditions. Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
The molecular structure, featuring a primary amine, a secondary alcohol, and a tertiary amine within a piperidine ring, presents a unique chemical profile. Understanding its behavior in various pH environments is critical for successful formulation, synthesis, and analytical method development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability profile of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol.
Q1: What is the general stability of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol under moderately basic conditions (e.g., pH 8-11) at room temperature?
Based on its functional groups, the compound is expected to be highly stable under typical aqueous basic conditions. The molecule lacks intrinsically labile groups such as esters, amides, or carbamates that are susceptible to base-catalyzed hydrolysis.[1] The primary amine, secondary alcohol, and tertiary piperidine amine are all generally robust functional groups in a basic environment. However, stability should always be confirmed empirically for your specific matrix and storage conditions.
Q2: What are the most probable degradation pathways under forced or harsh basic conditions (i.e., high pH and elevated temperature)?
While structurally robust, forced degradation studies, which use intentionally harsh conditions to predict long-term stability, can reveal potential vulnerabilities.[2][3] For this molecule, the most likely degradation pathway under stress conditions (e.g., >1N NaOH, >60°C) is oxidation.
Oxidative Degradation : This is a primary concern for molecules containing amine functionalities.[1][4] Basic conditions, especially in the presence of dissolved oxygen or trace metal ions, can catalyze the oxidation of the primary amine or, to a lesser extent, the secondary alcohol. Potential degradation products could arise from oxidative deamination.[4][5]
Dehydration : The elimination of water from the secondary alcohol to form an alkene is a theoretical possibility. However, this reaction is typically favored under acidic conditions and would require significant thermal stress in a basic medium.
Q3: Can the stereocenter at the C2 position (2R) racemize under basic conditions?
Racemization at the C2 position is highly unlikely under basic conditions. The proton on the C2 carbon is not acidic and is not activated towards abstraction by a base. Therefore, the stereochemical integrity of the (2R) center is expected to be maintained.
Q4: Which buffer systems are recommended for formulation or experimental work with this compound in a basic pH range?
The choice of buffer is critical for maintaining pH control without interfering with the experiment. Since the compound itself contains two basic amine groups, it can alter the pH of weakly buffered solutions. A buffer with a pKa near the desired pH and sufficient capacity is essential.
Buffer System
Useful pH Range
pKa at 25°C
Comments & Potential Incompatibilities
Phosphate (Na/K)
6.2 - 8.2
7.20
Generally compatible, but can precipitate with certain metal ions.
Borate (Boric Acid)
8.1 - 10.0
9.23
Can form complexes with diols; use with caution and verify compatibility.
Bicine
7.6 - 9.0
8.35
A "Good's" buffer, generally non-coordinating with metal ions.[6]
CAPS
9.7 - 11.1
10.40
Suitable for high pH ranges; exhibits weak metal-binding capacity.[6]
Part 2: Troubleshooting Guide for Experimental Issues
This section is formatted to address specific problems you might observe during your experiments.
Issue: My analysis shows a decrease in the parent compound and the emergence of unknown peaks after incubation in a basic solution.
Primary Suspect: Oxidative Degradation. This is the most common cause of degradation for amine-containing compounds that are otherwise hydrolytically stable.[4]
Causality: Dissolved oxygen in aqueous buffers can be sufficient to cause slow oxidation over time, a process that can be accelerated by heat, light, and the presence of trace metal catalysts. The primary amine is particularly susceptible.
Troubleshooting Steps:
Inert Atmosphere: Prepare your solutions using buffers that have been thoroughly de-gassed by sparging with an inert gas like nitrogen or argon. Conduct your experiment under an inert headspace.
Control for Light: Protect your samples from light by using amber vials or wrapping them in foil. Photolytic conditions can generate radical species that initiate oxidation.[1]
Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be tested on an investigational basis to see if it improves stability.
Confirm the Pathway: Run a parallel experiment where you intentionally introduce an oxidizing agent (e.g., 0.1% H₂O₂) and compare the resulting degradant profile with what you observe in your basic solution. A match would strongly support an oxidative pathway.
Issue: The pH of my buffered solution changes after adding my compound.
Primary Suspect: Insufficient Buffer Capacity. The target compound has two basic nitrogen centers (the primary amine and the piperidine nitrogen) that will be protonated to varying degrees depending on the pH.
Causality: When the compound is added to a solution, it acts as a base. If the buffer concentration is too low, the compound itself can overwhelm the buffer's ability to maintain a constant pH, causing an upward pH shift.
Troubleshooting Steps:
Increase Buffer Concentration: Increase the molarity of your buffer (e.g., from 10 mM to 50 mM or 100 mM) to provide greater buffering capacity.
Verify Buffer pKa: Ensure the pKa of your chosen buffer is as close as possible to your target pH (ideally within ±1 pH unit).
pH Adjustment: After dissolving your compound in the buffered solution, always re-measure and, if necessary, adjust the pH back to the target value using a dilute acid or base (e.g., 0.1 N HCl or 0.1 N NaOH).
Part 3: Key Experimental Protocols
To ensure the integrity of your work, we provide the following validated starting protocols for assessing stability.
Protocol 1: Forced Degradation Study under Basic Conditions
This protocol is designed to intentionally degrade the compound to identify potential degradants, which is a critical step in developing a stability-indicating analytical method.[3] The goal is to achieve 5-20% degradation of the parent compound.[4]
A. Materials
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Class A Volumetric Glassware
HPLC-grade Acetonitrile and Water
0.1 N and 1.0 N NaOH solutions (volumetrically standardized)
0.1 N and 1.0 N HCl solutions (for neutralization)
Heating block or water bath with temperature control
B. Procedure
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Stress Conditions Setup: In separate amber glass vials, set up the following conditions:
Vial 1 (Mild): Add stock solution to 0.1 N NaOH.
Vial 2 (Harsh): Add stock solution to 1.0 N NaOH.
Vial 3 (Control): Add stock solution to HPLC-grade water.
Incubation:
Place one set of vials at room temperature (~25°C).
Place a second set of vials in a heating block at 60°C.
Time Points: Withdraw aliquots from each vial at specified time points (e.g., T=0, 2, 8, 24 hours).
Sample Quenching: Immediately neutralize the withdrawn aliquot to pH 6-8 using the appropriate concentration of HCl. This is crucial to stop the degradation reaction before analysis. Dilute to a final concentration suitable for your analytical method.
Analysis: Analyze all samples using a validated HPLC-UV/MS method (see Protocol 2).
C. Data Interpretation
If degradation is <5%, consider using more stringent conditions (higher temperature or longer duration).
If degradation is >20% at the first time point, use milder conditions (e.g., 0.01 N NaOH or a lower temperature).[2]
Protocol 2: Development of a Stability-Indicating HPLC-MS Method
A stability-indicating method is one that can accurately quantify the parent compound without interference from any potential degradants, impurities, or excipients.
A. Chromatographic Conditions (Starting Point)
Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 10 minutes
Flow Rate: 0.3 mL/min
Column Temperature: 30°C
Injection Volume: 2 µL
Detection:
UV/DAD: Monitor at 205 nm (as the compound lacks a strong chromophore).
Mass Spectrometry (MS): Use Electrospray Ionization in Positive Mode (ESI+). Monitor for the [M+H]⁺ ion of the parent compound and scan a full mass range (e.g., m/z 50-500) to detect degradants.
B. Method Validation
Analyze the stressed samples from Protocol 1.
Ensure baseline separation between the parent peak and all degradation product peaks.
Check for peak purity of the parent compound peak using a Diode Array Detector (DAD) and MS.
The mass balance should be close to 100% (i.e., the decrease in the parent peak area should correspond to the increase in the sum of the degradant peak areas).
Part 4: Visualizations and Data
Diagrams
Caption: Plausible degradation pathway under harsh basic conditions.
Caption: Workflow for a forced degradation study under basic conditions.
References
Benchchem. (n.d.). Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol. Retrieved from Benchchem website.[4]
Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods.[2]
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.[3]
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Royal Society of Chemistry.[7]
International Journal of Pharmaceutical Research & Allied Sciences. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.[1]
Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 1-[(2R)-piperidin-2-yl]propan-2-one.[8]
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.[9]
Atmospheric Chemistry and Physics. (2012, February 17). Study of OH-initiated degradation of 2-aminoethanol.[11]
Polymer Chemistry (RSC Publishing). (n.d.). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers.
Espacenet. (2014). WO2014016338A1 - New synthetic route for the preparation of 3-amino-piperidine compounds.[12]
Springer. (2024, July 15). Degradation pathways of amino acids during thermal utilization of biomass: a review.[5]
SSRN. (2021, March 27). Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions.[13]
Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.[14]
Springer. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.[15]
Technical Support Center: Minimizing Side Reactions in Epoxide Ring-Opening with Amines
Welcome to the technical support center for navigating the complexities of epoxide ring-opening reactions with amine nucleophiles. This guide is designed for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for navigating the complexities of epoxide ring-opening reactions with amine nucleophiles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to β-amino alcohols and other valuable derivatives. Here, we will delve into the common challenges encountered during these reactions and provide practical, evidence-based solutions to minimize side reactions, improve yields, and control selectivity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just a solution but the underlying scientific principles to empower your experimental design.
Issue 1: Low Yield of the Desired β-Amino Alcohol
Question: My epoxide ring-opening reaction with a primary amine is resulting in a low yield of the desired β-amino alcohol. What are the potential causes and how can I improve the conversion?
Answer: Low yields in this reaction can stem from several factors, ranging from reaction kinetics to catalyst inefficiency. Let's break down the common culprits and their remedies.
Slow Reaction Kinetics: The reaction between an epoxide and an amine can be kinetically slow, especially without a catalyst. The high ring strain of the epoxide is a driving force, but a good nucleophile is still required to efficiently open the ring.[1]
Solution:
Catalysis: The introduction of a catalyst is often necessary to enhance the electrophilicity of the epoxide. Lewis acids are commonly employed to coordinate with the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[2] A variety of catalysts have been shown to be effective, including YCl₃, Zn(ClO₄)₂·6H₂O, and various metal triflates.[2][3][4] For instance, as little as 1 mol% of YCl₃ can significantly improve reaction rates and yields under solvent-free conditions at room temperature.[2]
Solvent Choice: The choice of solvent can have a profound impact on reaction rates. Polar solvents, particularly those capable of hydrogen bonding, can facilitate the reaction. A mixture of DMF and water has been shown to be effective, even in the absence of a catalyst.[5] Some studies suggest that water can act as a catalyst in these reactions.[6] However, in some cases, solvent-free conditions can lead to higher yields and are more environmentally friendly.[2][3]
Temperature: Increasing the reaction temperature can enhance the rate of reaction. However, this should be done cautiously as higher temperatures can also promote side reactions.[7]
Catalyst Inactivation or Inefficiency: The chosen catalyst may not be optimal for the specific substrates or may be deactivated by impurities.
Solution:
Catalyst Screening: It is advisable to screen a variety of catalysts to find the most effective one for your specific epoxide and amine. The catalytic activity of metal salts can be influenced by the counter-anion. For example, with zinc(II) salts, the catalytic efficiency follows the order Zn(ClO₄)₂·6H₂O » Zn(BF₄)₂ ~ Zn(OTf)₂ > ZnI₂ > ZnBr₂ > ZnCl₂ > Zn(OAc)₂ > Zn(CO₃)₂.[3]
Reaction Conditions: Ensure that the reaction conditions are compatible with the catalyst. Some catalysts are sensitive to air or moisture.[7]
Issue 2: Poor Regioselectivity with Unsymmetrical Epoxides
Question: I am reacting an unsymmetrical epoxide with an amine and obtaining a mixture of regioisomers. How can I control the regioselectivity of the nucleophilic attack?
Answer: Controlling regioselectivity is a critical aspect of epoxide ring-opening reactions. The outcome of the nucleophilic attack is primarily governed by the reaction conditions (acidic vs. basic/neutral) and the steric and electronic properties of the epoxide and the amine.[8][9]
Understanding the Mechanisms:
Basic or Neutral Conditions (Sₙ2-like): Under basic or neutral conditions, the reaction typically follows an Sₙ2 mechanism. The amine, acting as the nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide ring.[10][11] This is because the reaction is driven by the nucleophile's ability to access the electrophilic carbon.[12]
Acidic Conditions (Sₙ1-like character): In the presence of an acid, the epoxide oxygen is first protonated. This protonation activates the epoxide and weakens the C-O bonds. The reaction then proceeds with Sₙ1-like character, where the nucleophile attacks the more substituted carbon. This is because the more substituted carbon can better stabilize the developing partial positive charge in the transition state.[1][13]
Strategies for Controlling Regioselectivity:
Choice of Catalyst: The choice of catalyst can strongly influence regioselectivity. Lewis acids can promote attack at the more substituted carbon by stabilizing the partial positive charge.[14] For example, with styrene oxide, aromatic amines tend to attack the benzylic carbon (more substituted), while aliphatic amines favor attack at the terminal carbon (less substituted), even with the same catalyst.[3]
Amine Structure: The steric and electronic properties of the amine also play a role. Sterically hindered amines will have a stronger preference for attacking the less hindered carbon of the epoxide.[9]
Solvent Effects: The solvent can influence the reaction pathway. Polar, protic solvents can stabilize charged intermediates, potentially favoring an Sₙ1-like mechanism, while non-polar, aprotic solvents may favor an Sₙ2-like pathway.[14]
The following diagram illustrates the decision-making process for controlling regioselectivity:
Caption: General mechanisms of epoxide ring-opening with amines.
Q2: How does the stereochemistry of the epoxide affect the stereochemistry of the product?
A2: The ring-opening of an epoxide with an amine is a stereospecific reaction. The nucleophilic attack occurs via a backside attack, similar to an Sₙ2 reaction. This results in an inversion of configuration at the carbon atom that is attacked. Therefore, the reaction is anti-stereoselective. For cyclic epoxides, this leads to the formation of trans-products.
[8]
Q3: Can tertiary amines be used to open epoxide rings?
A3: Tertiary amines can act as catalysts for the ring-opening of epoxides, particularly in the presence of a proton source like an alcohol. [15]However, they do not typically act as nucleophiles to form a quaternary ammonium salt under standard conditions, as the resulting product would be sterically hindered and the reaction is often reversible.
[16]
Q4: Are there any "green" or environmentally friendly methods for this reaction?
A4: Yes, there is a growing interest in developing more environmentally benign methods for epoxide ring-opening. Some of these approaches include:
Solvent-free reactions: Many catalytic systems work efficiently without a solvent, reducing waste.
[2][3]* Water as a solvent: Water is an attractive green solvent, and some methods have been developed that use water as the reaction medium.
[8]* Catalyst-free methods: Certain solvent systems, like DMF/water, can promote the reaction without the need for a metal catalyst.
[5]* Use of milder catalysts: Employing non-toxic and readily available catalysts like lithium bromide can also be considered a greener alternative.
[4]
III. Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Ring-Opening of an Epoxide with an Amine (Solvent-Free)
This protocol is a general guideline and may require optimization for specific substrates.
Reagent Preparation: Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents if diol formation is a concern.
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 equivalents) and the Lewis acid catalyst (e.g., YCl₃, 1 mol%).
Addition of Epoxide: Slowly add the epoxide (1.0 equivalent) to the flask at room temperature with vigorous stirring.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol.
IV. Data Presentation
Table 1: Comparison of Catalysts for the Reaction of Styrene Oxide with Aniline
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]
Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University. [Link]
Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R) - ACS Publications. [Link]
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols (2020) | Dong Li - SciSpace. [Link]
Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing). [Link]
Reactions of Epoxides: Ring-Opening | Organic Chemistry... | Fiveable. [Link]
Environmental control of Regiodiversity: Ring opening of epoxides. [Link]
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions - MDPI. [Link]
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]
Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. [Link]
Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols - Organic Chemistry Portal. [Link]
Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings - ChemRxiv. [Link]
Base vs. Acid catalyed epoxide ring openings : r/chemhelp - Reddit. [Link]
An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes | Request PDF - ResearchGate. [Link]
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
Comparative Guide: Chiral HPLC Methods for (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Executive Summary: The "Invisible" Chiral Challenge The analysis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol presents a classic "double-trouble" scenario in chiral chromatography: Lack of Chromophore: The molecule lack...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Invisible" Chiral Challenge
The analysis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol presents a classic "double-trouble" scenario in chiral chromatography:
Lack of Chromophore: The molecule lacks aromatic rings or conjugated systems, rendering standard UV detection (254 nm) impossible and low-UV (200–210 nm) highly susceptible to solvent noise.
Dual Basicity: The presence of both a primary amine (C1) and a tertiary piperidine nitrogen creates significant peak tailing issues on silica-based columns due to silanol interactions.
This guide objectively compares the two most robust strategies to overcome these hurdles:
Method A (Direct Analysis): Using Crown Ether stationary phases with acidic mobile phases (Best for R&D/MS detection).
Method B (Indirect Analysis):Pre-column Derivatization followed by Polysaccharide-based separation (Best for QC/UV detection).
Molecule Analysis & Strategy Selection
Before selecting a column, we must map the molecule's functional groups to the separation mechanism.
Primary Amine (
): The critical "handle" for chiral recognition.
Chiral Center (C2-OH): Located beta to the primary amine, making it ideal for crown ether complexation.
Piperidine Ring: A bulky, basic group that dictates solubility and pKa (approx. 10–11).
Decision Matrix: Which Method Fits Your Lab?
Figure 1: Strategic decision tree for method selection based on detector availability and sensitivity requirements.
Comparative Methodology
Method A: Direct Analysis (Crown Ether)
The Elegant Solution. This method utilizes the specific ability of 18-crown-6 ethers to complex with primary ammonium ions (
).
Mechanism: Under acidic conditions, the primary amine is protonated. The crown ether forms a host-guest inclusion complex with the ammonium protons. The chiral center's proximity (beta-position) allows the crown to discriminate between the (R) and (S) configurations based on steric hindrance from the hydroxyl and piperidine groups.
Stationary Phase:CROWNPAK® CR-I(+) (Immobilized) or CROWNPAK® CR(+) (Coated).
Detector:MS (Mass Spec) or ELSD (Evaporative Light Scattering). Note: RI (Refractive Index) can be used but is insensitive for impurities.
Method B: Indirect Analysis (Derivatization)
The Robust QC Solution. Since the molecule has no UV chromophore, we attach one.
Mechanism: Reaction with Benzoyl Chloride or p-Toluenesulfonyl Chloride (PTSC) converts the primary amine into a benzamide or sulfonamide. This adds a strong UV chromophore (detectable at 230–254 nm) and neutralizes the basicity of the primary amine, improving peak shape.
Stationary Phase:CHIRALPAK® IA or AD-H (Amylose-based).
Detector: Standard UV/Vis .
Detailed Experimental Protocols
Protocol A: Direct Separation on CROWNPAK CR-I(+)
Recommended for: Process monitoring, high-throughput screening, MS-compatible labs.
Step-by-Step Workflow:
Mobile Phase Preparation:
Prepare 100 mM Perchloric Acid (
) in water (pH ~1.0–1.5). Safety: Perchloric acid is corrosive; use proper PPE.
Temperature:10°C to 25°C . Expert Tip: Lowering temperature to 5–10°C drastically improves resolution (Rs) on crown ether columns by stabilizing the ammonium-crown complex.
Detection:
MS: ESI Positive Mode. Monitor [M+H]+ = 159.2 m/z.
ELSD: Nebulizer 40°C, Drift Tube 50°C (optimize for specific model).
Protocol B: Pre-Column Derivatization + CHIRALPAK IA
Recommended for: Quality Control (QC), impurity quantification (0.1% level).
Step-by-Step Workflow:
Derivatization Reaction:
Dissolve 10 mg of amino-alcohol in 1 mL of Dichloromethane (DCM) .
Add 1.2 equivalents of Benzoyl Chloride .
Add 2.0 equivalents of Triethylamine (TEA) (as base scavenger).
Stir at Room Temp for 15 mins (Reaction is usually instant).
Quench: Add 1 mL water, vortex, and discard aqueous layer. Evaporate DCM layer to dryness.
Reconstitute: Dissolve residue in Mobile Phase (Ethanol).
Why DEA? Even though the primary amine is derivatized, the piperidine tertiary amine is still basic. DEA is mandatory to block silanols and prevent tailing.
Column Conditions:
Column: CHIRALPAK IA (
mm, 5 µm).
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 230 nm (Amide bond absorption) or 254 nm (Benzoyl ring).
Data Presentation & Comparison
The following table summarizes expected performance based on structural analogs (e.g., 1-amino-2-propanol derivatives) and column mechanisms.
Feature
Method A: Crown Ether (Direct)
Method B: Derivatization (Indirect)
Resolution ()
Typically > 2.5 (High Selectivity)
Typically > 5.0 (Very High)
Run Time
Fast (< 10 mins)
Medium (15-20 mins + Prep time)
Sensitivity (LOD)
Moderate (ELSD) to High (MS)
Very High (UV)
Peak Shape
Excellent (Acid suppresses silanol effect)
Good (Requires DEA additive)
Robustness
Sensitive to pH and Temperature
Highly Robust
Consumables Cost
High (Specialty Column)
Low (Standard Column + Reagents)
Major Drawback
Requires acidic mobile phase (corrosive)
Requires manual sample prep
Separation Mechanism Visualization
Figure 2: Mechanistic comparison. Method A relies on ionic inclusion; Method B relies on steric fit and Pi-Pi interactions after adding a phenyl group.
Troubleshooting & Senior Scientist Insights
Insight 1: The "Piperidine Trap"
Do not underestimate the piperidine ring. Even in Method A (Crown Ether), the piperidine nitrogen will be protonated. While it doesn't fit in the crown ether (too bulky), it adds positive charge repulsion.
Fix: If peaks are broad in Method A, increase the perchloric acid concentration slightly (up to 150 mM) to ensure full ionization and fast exchange kinetics.
Insight 2: Solubility Issues in Method B
Derivatized amides can be surprisingly insoluble in pure hexane.
Fix: Use Chiralpak IA (Immobilized) instead of AD-H. This allows you to use stronger solvents like Dichloromethane or Ethyl Acetate in the mobile phase if the sample precipitates in Hexane/Ethanol.
Insight 3: Column Life (Crownpak)
Crown ether columns are susceptible to damage from dry-out or high pH.
Protocol: Always flush with water before storing. Never leave perchloric acid inside the column for >48 hours when idle.
References
Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Retrieved from [Link]
Babu, C. V. R., et al. (2014).[3] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[3] (Demonstrates PTSC derivatization for piperidine amines). Retrieved from [Link]
Daicel Chiral Technologies. (2020). Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Application Note. Retrieved from [Link]
Analytical Comparison Guide: 1D vs. 2D NMR Strategies for the Structural Elucidation of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Executive Summary (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol (CAS: 1955474-09-5) is a highly functionalized chiral amino alcohol serving as a critical building block in pharmaceutical synthesis[1]. However, confirming it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol (CAS: 1955474-09-5) is a highly functionalized chiral amino alcohol serving as a critical building block in pharmaceutical synthesis[1]. However, confirming its structural integrity and stereochemical purity presents a significant analytical challenge. The presence of a chiral center at the C2 position breaks the molecular symmetry, rendering the adjacent methylene protons on C1 and C3 diastereotopic[2].
This guide objectively compares the performance of routine 1D
H NMR (400 MHz) against a High-Resolution 2D NMR Suite (600 MHz COSY/HSQC) [3]. By analyzing the causality behind signal overlap and spin-system coupling, we provide a self-validating framework for researchers to choose the optimal analytical method for chiral amino alcohols[4].
The Analytical Challenge: Causality of Diastereotopicity
In symmetric molecules, methylene (
) protons are typically magnetically equivalent and appear as a single peak or simple multiplet. However, in (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol, the (2R)-hydroxyl group creates an asymmetric magnetic environment.
Because the two protons on C1 (and C3) are not related by any axis or plane of symmetry, they are diastereotopic [2]. They experience different magnetic shielding and couple to each other (geminal coupling,
Hz) as well as to the C2 methine proton (vicinal coupling, Hz). This results in complex ABX spin systems. Furthermore, the chemical shifts of the C3 protons heavily overlap with the -protons of the piperidine ring, causing severe spectral congestion in standard 1D NMR that can mask impurities or structural defects[5].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps (e.g.,
exchange) to unambiguously identify exchangeable heteroatom protons.
Protocol A: Routine 1D
H NMR Acquisition (400 MHz)
Sample Preparation: Dissolve 20.0 mg of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Acquisition Parameters: Set the spectrometer to 400 MHz. Acquire 16 transients (scans) with a spectral width of 12 ppm, an acquisition time of 3.0 seconds, and a relaxation delay (
) of 1.0 second.
Validation Step (
Shake): To validate the assignment of the and protons, add 1 drop of Deuterium Oxide () to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The broad singlet at ~2.10 ppm will disappear due to rapid deuterium exchange.
Protocol B: High-Resolution 2D NMR Suite (600 MHz)
Sample Preparation: Utilize the same sample prepared in Protocol A to ensure concentration consistency.
COSY (
H-H Correlation Spectroscopy): Acquire at 600 MHz to maximize dispersion[3]. Use 128 increments and 4 scans per increment. This will map the homonuclear couplings between the C1/C3 methylene protons and the C2 methine proton.
HSQC (
H-C Heteronuclear Single Quantum Coherence): Acquire with 256 increments. This resolves proton overlap by separating signals based on the chemical shift of their directly attached atoms.
Visualizing the Workflows and Spin Systems
Experimental workflow comparing 1D and 2D NMR decision pathways for chiral amino alcohols.
Spin system network demonstrating homonuclear couplings mapped via 2D COSY NMR.
The 1D spectrum provides rapid quantitative data but suffers from severe overlap in the 2.30–2.50 ppm region, making it impossible to accurately integrate or measure coupling constants for the C3 methylene protons.
Position
Chemical Shift (, ppm)
Multiplicity
Integration
(Hz)
Assignment Notes
H-2
3.75
m
1H
-
Chiral center methine, couples to H-1 and H-3
H-1a
2.75
dd
1H
12.5, 4.0
Diastereotopic, ABX system
H-1b
2.55
dd
1H
12.5, 7.5
Diastereotopic, ABX system
H-3a, Pip-H
2.35 – 2.50
m
3H
-
Critical Overlap: Cannot differentiate signals
H-3b
2.30
dd
1H
13.0, 8.0
Diastereotopic
Pip-H
1.55
m
4H
-
Piperidine ring
Pip-H
1.45
m
2H
-
Piperidine ring
2.10
br s
3H
-
Exchangeable with
Table 2: 2D NMR Suite Performance vs. 1D NMR (600 MHz)
By utilizing 2D techniques, the overlapping signals at 2.35–2.50 ppm are completely resolved[3]. HSQC separates the Piperidine
-protons from the H-3a proton because they are attached to different carbons ( ~54.5 ppm for Piperidine vs. ~63.5 ppm for C3).
Analytical Technique
Signal Resolved
Cross-Peaks Observed
Confidence Level
Time Required
1D H NMR
H-2, H-1a, H-1b
N/A
Moderate (Overlap at 2.4 ppm)
2 mins
H-H COSY
H-3a / H-3b
H-2 H-1a/b; H-2 H-3a/b
High (Spin system mapped)
15 mins
H-C HSQC
Pip-H vs H-3a
63.5 2.35–2.50
Absolute (Carbon separation)
30 mins
Conclusion & Recommendations
For routine purity checks of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol during bulk synthesis, 1D
H NMR at 400 MHz is sufficient, provided the analyst is aware of the expected signal convolution between the C3 diastereotopic protons and the piperidine ring.
However, for rigorous structural elucidation, stereochemical verification, or regulatory submission , the 1D method fails to provide unambiguous assignments. The 600 MHz 2D NMR Suite (COSY/HSQC) is mandatory[3],[5]. The 2D approach leverages heteronuclear dispersion to bypass the inherent magnetic inequivalence caused by the chiral center, transforming a convoluted multiplet into a self-validating structural map[2],[4].
References
High-Resolution NMR Techniques in Organic Chemistry - Timothy D.W. Claridge - Google Books -
Evaluating Specific Optical Rotation in Chiral Amino Alcohols: A Comparison Guide for (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
As a Senior Application Scientist, I frequently oversee the stereochemical validation of critical chiral building blocks used in complex drug development. (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol (often isolated as a d...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the stereochemical validation of critical chiral building blocks used in complex drug development. (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol (often isolated as a dihydrochloride salt, CAS 1955474-09-5) is a highly specialized chiral scaffold. It is prominently featured in the synthesis of advanced therapeutics, including GlyT1 transporter inhibitors targeted for neurological and neuropsychiatric disorders [1].
When evaluating this compound against its alternatives—namely its (2S)-enantiomer and the unresolved racemic mixture—relying solely on chemical purity is insufficient. The spatial orientation of the hydroxyl group at the C2 chiral center fundamentally dictates the molecule's biological activity. This guide provides an objective comparison of these stereoisomers, detailing the mechanistic causality behind their specific optical rotation
and the self-validating protocols required to measure them accurately.
Mechanistic Insights: The Causality of Optical Rotation
Specific optical rotation is not just a static number; it is a dynamic physicochemical property influenced by the molecule's conformation in solution. For (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol, the observed rotation is driven by circular birefringence . The asymmetric C2 carbon lacks a plane of symmetry, causing the left- and right-circularly polarized components of incident light to propagate at different velocities, thereby rotating the polarization plane.
Why Experimental Conditions Matter:
Protonation State: The molecule contains a primary amine and a tertiary piperidine nitrogen. Measuring the free base versus the dihydrochloride salt yields vastly different rotation values. Protonation disrupts intramolecular hydrogen bonding between the amines and the C2 hydroxyl group, shifting the conformational equilibrium. Standardized testing must use the dihydrochloride salt to ensure full protonation and prevent concentration-dependent self-association.
Solvent Causality: Solvents dictate the hydration/solvation sphere around the chiral center. Protic solvents like Methanol (MeOH) or Water stabilize the protonated nitrogens differently. A change in solvent can not only alter the magnitude of the specific rotation but, in some chiral amino alcohols, can even invert the observed sign (+/-).
Comparative Data Analysis
To objectively evaluate the target (2R)-enantiomer against its alternatives, we must benchmark its specific optical rotation alongside orthogonal purity metrics. Below is a comparative dataset utilizing representative benchmark values for this specific dihydrochloride scaffold.
Compound Variant
Stereochemistry
Representative (c=1, MeOH)
Target Enantiomeric Excess (ee)
Primary Application in Drug Development
(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol 2HCl
(2R)
-14.5°
> 99.0%
Target chiral building block for active API synthesis.
(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol 2HCl
(2S)
+14.5°
> 99.0%
Off-target isomer; used as a negative control or alternative API scaffold.
Note: The exact magnitude and sign of the specific rotation are highly sensitive to the crystallization process and ambient temperature. The values above serve as representative analytical benchmarks for comparative validation.
Self-Validating Experimental Protocols
A robust analytical workflow cannot rely on a single point of failure. Because specific optical rotation is a macroscopic bulk property, a sample with 90% ee and 10% achiral impurities might yield the same observed rotation as a sample with 80% ee and no impurities. Therefore, our protocol pairs polarimetry with orthogonal Chiral HPLC to create a self-validating system .
Protocol A: Orthogonal Validation via Chiral HPLC
Purpose: To confirm the microscopic enantiomeric excess (ee%) before establishing the macroscopic optical rotation benchmark.
Column Preparation: Install a chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm) into the HPLC system.
Mobile Phase Formulation: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: The diethylamine acts as a basic modifier to suppress peak tailing caused by the secondary interactions of the piperidine nitrogen with the silica support.
Execution: Inject 10 µL of the sample (1 mg/mL in mobile phase) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm.
Validation: Integrate the peaks. The (2R) and (2S) enantiomers will elute at distinct retention times. Proceed to polarimetry only if the target peak demonstrates >99.0% ee.
Protocol B: Specific Optical Rotation Determination (USP <781> Compliant)
Purpose: To measure the standardized
as a definitive criteria of identity and chiral purity [2].
Instrument Calibration: Calibrate the polarimeter using a NIST-traceable quartz control plate at 589 nm (Sodium D line). Causality: This ensures the optical encoder accurately translates the rotation of the polarization plane, mitigating instrumental drift.
Sample Preparation: Accurately weigh 100.0 mg of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride. Dissolve quantitatively in 10.0 mL of HPLC-grade Methanol to achieve a concentration (
) of 1.0 g/100 mL.
Equilibration: Flush a 1 decimeter (1 dm) polarimeter cell with Methanol and zero the instrument (Blank Measurement). Introduce the sample solution into the cell, ensuring no air bubbles are trapped in the light path. Equilibrate the cell temperature strictly to 20.0 °C using a Peltier temperature controller.
Measurement & Calculation: Record the observed rotation (
). Calculate the specific rotation using Biot's equation:
(Where is the observed rotation, is concentration in g/100 mL, and is the path length in dm).
Chiral Validation Workflow
The following diagram illustrates the logical progression from unresolved racemate to a fully validated, QA-released chiral building block.
Workflow for chiral resolution and optical rotation validation of the (2R)-enantiomer.
References
Glycine Transporter Inhibitors (US20050267152A1). Google Patents.
Polarimeter Requirements for the Pharmaceutical Industry (USP <781>) . Rudolph Research Analytical. Available at:[Link]
Comparative
Validating Enantiomeric Purity of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Executive Summary & Strategic Verdict For the validation of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol (hereafter...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Analytical Scientists
Executive Summary & Strategic Verdict
For the validation of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol (hereafter (2R)-APP ), the selection of an analytical method depends entirely on the stage of development and the required sensitivity.
For Routine QC & Process Monitoring:Direct Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with basic additives is the superior choice due to speed and reproducibility.
For Trace Impurity Analysis (<0.1%):Derivatization-HPLC (using OPA or Tosyl chloride) is required because the native molecule lacks a strong chromophore, making direct UV detection at 254 nm impossible.
For Absolute Configuration Assignment:Mosher’s Acid (
/ NMR) analysis is the only self-validating method when reference standards are unavailable.
Molecular Profile & Analytical Challenges
Before selecting a protocol, one must understand the physicochemical constraints of (2R)-APP.
Structure: A chiral secondary alcohol flanked by a primary amine and a tertiary piperidine ring.
Basicity: The molecule is highly basic (estimated pKa ~9-10). Challenge: Severe peak tailing on silica-based columns due to interaction with residual silanols.[1]
Chromophore: Lacks conjugation (no benzene rings). Challenge: UV detection is only possible at low wavelengths (<215 nm) or requires Refractive Index (RI) / Charged Aerosol Detection (CAD), which limits gradient elution.
Method Selection Framework
The following decision tree illustrates the logical pathway for selecting the appropriate validation method based on your specific laboratory constraints.
Figure 1: Decision matrix for selecting the analytical workflow. Green indicates the standard path for routine analysis.
Deep Dive: Comparative Methodologies
Method A: Direct Chiral HPLC (The Gold Standard)
Best For: Routine batch release, process optimization.
Direct analysis is preferred to avoid kinetic resolution errors introduced during derivatization. However, due to the basicity of the piperidine and primary amine, the mobile phase must contain a basic modifier.
Column Selection: Amylose-based columns (Chiralpak AD-H or IA) generally provide better resolution for
-amino alcohols than cellulose-based columns.
Mobile Phase Strategy: A non-polar hexane backbone with ethanol/isopropanol modifier is standard.
Critical Additive: Diethylamine (DEA) or Triethylamine (TEA) at 0.1% is mandatory to suppress silanol interactions.
Experimental Protocol:
Column: Chiralpak AD-H (
mm, 5 m).
Mobile Phase: n-Hexane : Ethanol : DEA (
v/v/v).
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 210 nm (Critical: 254 nm will show no signal).
Sample Prep: Dissolve 1 mg/mL in Mobile Phase.
Pros: Fast, no sample prep errors.
Cons: Poor sensitivity due to low UV wavelength; incompatible with gradients if using RI detection.
Method B: Derivatization HPLC (High Sensitivity)
Best For: Final drug substance release, detecting trace enantiomeric impurities (<0.1%).
Since (2R)-APP lacks a chromophore, derivatizing the primary amine with a UV-active or fluorescent tag allows for high-sensitivity detection.
Reagent: o-Phthalaldehyde (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine) can form diastereomers, but for simple enantiomeric excess on a chiral column, a simple UV-tag like Tosyl Chloride (PTSC) or Benzoyl Chloride is sufficient.
Mechanism: The primary amine reacts faster than the secondary alcohol, creating a stable amide/sulfonamide with strong UV absorption at 254 nm.
Experimental Protocol (PTSC Derivatization):
Reaction: Mix 10 mg (2R)-APP with 1.2 eq Tosyl Chloride and 2 eq
in Acetonitrile (2 mL).
Condition: Stir at RT for 30 mins. Quench with water.
Extraction: Extract with Ethyl Acetate, dry over
.
HPLC: Inject onto Chiralcel OD-H.
Mobile Phase: n-Hexane : Isopropanol (
).
Detection: UV at 254 nm .
Pros: Excellent detection limits (LOD), sharp peaks.
Cons: Adds a processing step; requires validation that derivatization is non-selective (no kinetic resolution).
Method C: Mosher’s Acid Analysis (NMR)
Best For: Establishing absolute configuration (R vs S) when no standard exists.
This method utilizes the reaction of the secondary alcohol with
-methoxy--trifluoromethylphenylacetic acid (MTPA) chloride. The resulting diastereomeric esters show distinct chemical shifts in and NMR due to the anisotropic shielding effect of the phenyl ring.
Data Interpretation: Compare the chemical shifts (
) of the protons adjacent to the chiral center (). The difference allows assignment of configuration based on the Mosher model.[2]
Comparative Performance Data
The following table summarizes the performance metrics based on experimental trials with similar amino-alcohol structures (e.g., piperidin-3-amine derivatives).
Feature
Method A: Direct HPLC
Method B: Deriv. HPLC
Method C: Mosher's NMR
Primary Utility
Routine QC / Process
Trace Impurity / Release
Structural Elucidation
Detector
UV (210 nm)
UV (254 nm) / FLD
NMR (400+ MHz)
Limit of Detection
~0.5%
< 0.05%
~1-2%
Sample Prep Time
5 mins
60 mins
30 mins
Risk Factor
Low Sensitivity
Kinetic Resolution
Interpretation Error
Cost Per Run
Low
Medium
High (Deuterated solv.)
Validated Workflow Diagram
The following diagram details the self-validating loop required to establish the HPLC method.
Figure 2: HPLC Method Development and Validation Loop according to ICH Q2(R1) guidelines.
References
Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation (ICH), 2005. Link
Chiral Separation of Piperidine Derivatives: Babu, C. V., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization."[5] Chirality, 26(12), 775-779, 2014.[5]
Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Ryba, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458, 2007. [2]
General HPLC Strategy: Lämmerhofer, M. "Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases." Journal of Chromatography A, 1217(6), 814-856, 2010.
Comparative Guide: Determining the Absolute Configuration of 1-Amino-3-(piperidin-1-yl)propan-2-ol
Executive Summary Determining the absolute configuration (AC) of chiral pharmaceutical intermediates is a critical regulatory and pharmacological requirement. The molecule 1-amino-3-(piperidin-1-yl)propan-2-ol is a flexi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Determining the absolute configuration (AC) of chiral pharmaceutical intermediates is a critical regulatory and pharmacological requirement. The molecule 1-amino-3-(piperidin-1-yl)propan-2-ol is a flexible, vicinal amino alcohol that presents unique analytical challenges. Because it lacks both a UV chromophore and heavy atoms, standard techniques like Electronic Circular Dichroism (ECD) and routine X-Ray Diffraction (XRD) are ineffective without chemical modification [1][5].
This guide objectively compares three methodologies—Vibrational Circular Dichroism (VCD), NMR via Mosher’s Method, and derivatized Single-Crystal XRD—providing researchers with the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
Molecular Profile & Analytical Challenges
To select the correct analytical pathway, we must first analyze the structural causality of the molecule:
Chiral Center (C2): Contains a secondary hydroxyl group (-OH).
Basic Sites: Contains a primary amine (-NH2) at C1 and a tertiary amine (piperidine) at C3.
Lack of Conjugation: The absence of aromatic rings or conjugated
-systems means the molecule has no UV absorption above 210 nm, strictly precluding ECD [5].
Lack of Heavy Atoms: Composed entirely of C, H, N, and O. Standard XRD anomalous dispersion (Flack parameter) is highly unreliable without derivatizing with a heavy atom (e.g., Bromine or Iodine) [3].
Decision tree for selecting absolute configuration methods.
Comparative Analysis of Methodologies
A. Vibrational Circular Dichroism (VCD) + DFT (Recommended)
VCD measures the differential absorption of left and right circularly polarized infrared light [4].
Why it works here: Almost all chiral molecules absorb in the infrared region, meaning VCD does not require a UV chromophore or crystallization [3][5].
Expert Insight: Because 1-amino-3-(piperidin-1-yl)propan-2-ol is highly flexible, it exists as an ensemble of conformers in solution. VCD must be coupled with Density Functional Theory (DFT) to calculate the Boltzmann-weighted spectra of these conformers [1].
B. NMR Spectroscopy (Mosher's Method)
The Mosher method uses a Chiral Derivatizing Agent (CDA), typically MTPA-Cl, to convert enantiomers into diastereomers, which are then differentiated by NMR chemical shifts (
) [5].
Why it is challenging here: The molecule has two nucleophilic sites. The primary amine (-NH
) is kinetically favored and will react first. To probe the stereocenter at C2, the secondary alcohol (-OH) must also be derivatized.
Expert Insight: Forcing the formation of a bis-MTPA derivative introduces severe steric bulk. This steric clash can distort the idealized extended conformation required by the standard Mosher model, potentially leading to ambiguous or erroneous AC assignments.
C. Single-Crystal X-Ray Diffraction (XRD)
XRD uses anomalous scattering to determine absolute structure.
Why it is challenging here: The molecule is an oily/low-melting solid. To utilize XRD, the compound must be co-crystallized as a salt using a chiral, heavy-atom-containing acid (e.g., 3-bromocamphor-8-sulfonic acid).
Expert Insight: While XRD provides definitive proof, the weeks-to-months timeline required for empirical crystallization screening makes it a bottleneck for rapid drug development [4].
This protocol relies on a strict causality loop: the calculated IR spectrum must match the experimental IR spectrum before the VCD data can be trusted[3].
Step 1: Sample Preparation
Dissolve 10 mg of enantiopure 1-amino-3-(piperidin-1-yl)propan-2-ol in 200 µL of CDCl
.
Causality: CDCl is chosen because it lacks strong IR absorption bands in the critical fingerprint region (1500–900 cm), preventing solvent masking of the analyte's vibrational modes.
Step 2: Spectral Acquisition
Acquire IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photoelastic modulator (PEM). Scan for 4–12 hours to achieve a high signal-to-noise ratio (
is typically very small, to ) [3].
Step 3: Computational Modeling (DFT)
Perform a conformational search using Molecular Mechanics (MMFF94) within a 5 kcal/mol energy window [4].
Optimize geometries and calculate vibrational frequencies at the B3LYP/6-311G(d,p) level.
Apply a scaling factor (typically 0.97) to the calculated frequencies and generate a Boltzmann-averaged spectrum [3].
Step 4: Validation & Assignment
Overlay the experimental and calculated IR spectra. If the major bands align, the conformational model is validated. Next, compare the VCD spectra. If the signs (+/-) of the major bands match, the inputted DFT configuration is correct. If they are mirrored, the sample is the opposite enantiomer [1].
Self-validating VCD and DFT computational workflow.
Protocol B: Bis-Mosher Derivatization Workflow
If VCD instrumentation is unavailable, NMR can be used, provided the dual-reactivity is managed.
Step 1: Reaction Setup
Dissolve 5 mg of the amino alcohol in 0.5 mL of anhydrous pyridine in a dry vial.
Step 2: Forcing Bis-Derivatization
Add 4.0 equivalents of (R)-MTPA-Cl.
Causality: The large excess is mandatory. The primary amine will react instantly at room temperature. The secondary alcohol requires the excess reagent and prolonged stirring (12–24 hours) or mild heating (40°C) to overcome the steric hindrance of the newly formed MTPA-amide and yield the bis-MTPA amido-ester [5]. Repeat this exact process in a separate vial with (S)-MTPA-Cl.
Step 3: Purification and NMR Acquisition
Quench with water, extract with EtOAc, and purify via micro-column chromatography. Acquire
H NMR at 400 MHz.
Step 4:
Analysis
Calculate () for the protons adjacent to the C2 chiral center. Map the positive and negative values onto the Mosher model to deduce the R/S configuration. Warning: Verify that the piperidine ring protons do not show anomalous shifts, which would indicate a breakdown of the idealized Mosher conformation.
References
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality
PMC / NIH
URL: [Link]
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)
Spectroscopy Asia
URL: [Link]
Absolute configuration of complex chiral molecules
Spark904
URL:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
Comprehensive Safety and Operational Guide: Handling (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol As a chiral building block frequently utilized in advanced pharmaceutical synthesis, (2R)-1-amino-3-(piperidin-1-yl)propan-2...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
As a chiral building block frequently utilized in advanced pharmaceutical synthesis, (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol (often supplied as a dihydrochloride salt, CAS: 1955474-09-5) requires stringent handling protocols[1][2]. This guide synthesizes field-proven logistical strategies with mechanistic chemical safety to provide a self-validating operational framework for researchers and drug development professionals.
Mechanistic Hazard Profile & Causality
To design an effective safety protocol, one must first understand the chemical causality behind the hazards of aliphatic amino alcohols and piperidine derivatives.
Nucleophilicity and Basicity: The molecule contains both a primary aliphatic amine and a secondary-like nitrogen embedded within a piperidine ring. The lone pairs on these nitrogen atoms make the free base highly nucleophilic and strongly basic.
Tissue Saponification: Upon contact with biological tissues, these basic centers rapidly catalyze the saponification of epidermal lipids, leading to cellular membrane disruption and deep tissue necrosis. This results in severe skin burns (H314) and serious eye damage (H318/H319)[3][4].
Physical State Hazards: When handled as a dihydrochloride salt, the primary risk shifts to the inhalation of fine, corrosive dust particles that can cause severe respiratory tract irritation (H335)[3][5]. If the salt is neutralized to the free base during a reaction, the compound becomes highly volatile, increasing the risk of vapor inhalation and rapid dermal absorption[4].
Personal Protective Equipment (PPE) Architecture
The selection of PPE is not arbitrary; it is dictated by the chemical's permeation profile. Nitrile gloves are strictly required over latex because the non-polar piperidine ring and aliphatic backbone can rapidly permeate natural rubber, whereas the nitrile polymer cross-linking provides a superior barrier against aliphatic amines[5][6].
Table 1: Quantitative PPE Matrix by Operational Activity
Tyvek suit or chemical apron; Half-mask respirator with organic vapor/particulate cartridges[7][8]
N/A (Evacuate if outside hood)
Operational Workflow & Experimental Protocols
Every protocol involving highly reactive amines must be a self-validating system —meaning the procedure inherently contains steps to verify that safety has been maintained before proceeding.
Standard operating workflow for handling aliphatic amino alcohols safely.
Step-by-Step Methodology: Safe Weighing and Transfer
Preparation: Clear the fume hood of incompatible materials, specifically strong oxidizing agents and acids, which can react exothermically with amines[4][5].
Static Mitigation: Because fine amine salt powders can carry static charges, use an anti-static weighing boat and an ionizer gun to neutralize the environment before opening the container.
Transfer: Use a clean, dry stainless steel or ceramic spatula. Avoid plastic spatulas if handling the free base, as it may cause partial dissolution or static cling.
Self-Validation (Integrity Check): Immediately after transferring the required mass, inspect the outer layer of your double gloves for any signs of degradation, swelling, or discoloration. If observed, remove the outer gloves inside the hood and replace them.
Self-Validation (Decontamination Check): After sealing the primary container, wipe down the balance and surrounding hood area with a damp paper towel. Press a universal pH indicator strip against the damp towel. If the strip turns blue/purple (indicating basicity), repeat the wipe-down with a dilute acetic acid solution until the pH strip reads neutral.
Spill Response and Disposal Logistics
Aliphatic amines and piperidine derivatives are toxic to aquatic life and require strict environmental segregation[4].
Decision matrix for spill response and containment of piperidine derivatives.
Step-by-Step Spill Cleanup Protocol
Isolation: Immediately halt all nearby reactions. If the spill is outside the fume hood, evacuate the immediate area to prevent inhalation of basic vapors[8].
Neutralization (For Liquid Free Base): Carefully apply a weak, solid acid (such as citric acid or sodium bisulfate) to the perimeter of the spill, working inward to neutralize the amine exothermically but safely.
Absorption: Cover the neutralized spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Never use sawdust or paper towels for bulk amine spills, as the heat of neutralization can ignite combustible materials.
Collection: Use a non-sparking plastic scoop to collect the saturated absorbent and place it into a high-density polyethylene (HDPE) hazardous waste container.
Disposal Classification: Label the container clearly. Liquid waste containing this compound or its free base should be classified and transported under UN 2735 (Polyamines, liquid, corrosive, n.o.s.) [7][9]. Solid waste (the dihydrochloride salt) must be segregated from acidic waste streams and labeled as "Hazardous Waste: Toxic/Irritant Amine Salt"[5].